Product packaging for 2-Ethoxy-5-fluoropyrimidine(Cat. No.:CAS No. 17148-48-0)

2-Ethoxy-5-fluoropyrimidine

Cat. No.: B091679
CAS No.: 17148-48-0
M. Wt: 142.13 g/mol
InChI Key: DYBCJJAIMCCRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ethoxy-5-fluoropyrimidine is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FN2O B091679 2-Ethoxy-5-fluoropyrimidine CAS No. 17148-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBCJJAIMCCRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20633576
Record name 2-Ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17148-48-0
Record name 2-Ethoxy-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20633576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 2-Ethoxy-5-fluoropyrimidine. It is important to note that while the query specified "this compound," the vast majority of available scientific literature refers to its tautomeric form, 2-Ethoxy-5-fluorouracil or 2-Ethoxy-5-fluoro-1H-pyrimidin-4-one (CAS Number: 56177-80-1). This document will therefore focus on the latter, a critical derivative in the fluoropyrimidine class of compounds, which are foundational in chemotherapy.[1][2] Fluoropyrimidines, most notably 5-Fluorouracil (5-FU), are widely utilized as antimetabolites in the treatment of various cancers.[3] 2-Ethoxy-5-fluorouracil is considered a prodrug of 5-FU, designed to improve its therapeutic index.[3][4][5] This guide consolidates available data on its chemical characteristics, structural details, synthesis, and biological action, presenting it in a manner conducive to research and development applications.

Chemical and Physical Properties

The physicochemical properties of 2-Ethoxy-5-fluorouracil are summarized in the table below, providing a concise reference for laboratory use.

PropertyValueSource(s)
CAS Number 56177-80-1[2]
Molecular Formula C₆H₇FN₂O₂[6]
Molecular Weight 158.13 g/mol [6]
Appearance White to off-white solid
Melting Point 180-184 °C
Boiling Point Not available
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
LogP (predicted) 0.14

Chemical Structure

The structural identifiers for 2-Ethoxy-5-fluorouracil are provided below, offering standardized representations for chemical databases and software.

IdentifierValueSource(s)
SMILES CCOc1ncc(c(=O)[nH]1)F
InChI InChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
InChIKey XREDGJFKPWBNRQ-UHFFFAOYSA-N[6]

Experimental Protocols

Synthesis of 2-Ethoxy-5-fluorouracil

Reaction Scheme:

2,4-dichloro-5-fluoropyrimidine + Sodium Ethoxide → 2-ethoxy-4-chloro-5-fluoropyrimidine 2-ethoxy-4-chloro-5-fluoropyrimidine + H₂O/Acid → 2-Ethoxy-5-fluorouracil

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Step 1: Synthesis of 2-ethoxy-4-chloro-5-fluoropyrimidine

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethoxy-4-chloro-5-fluoropyrimidine.

  • Step 2: Hydrolysis to 2-Ethoxy-5-fluorouracil

    • Dissolve the 2-ethoxy-4-chloro-5-fluoropyrimidine from Step 1 in a mixture of water and a suitable organic co-solvent (e.g., dioxane).

    • Add a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux (approximately 100 °C) and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Ethoxy-5-fluorouracil.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethoxy group protons, and a doublet for the C6-proton of the pyrimidine ring, coupled to the fluorine atom. The N-H proton would likely appear as a broad singlet.

    • ¹³C NMR: Signals corresponding to the carbons of the ethoxy group and the pyrimidine ring are expected. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: A singlet or a doublet (if coupled to the C6-proton) is expected for the fluorine atom.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), C-O-C stretching of the ethoxy group (around 1050-1150 cm⁻¹), and C-F stretching (around 1200-1300 cm⁻¹).[8]

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2-Ethoxy-5-fluorouracil (158.13 g/mol ) should be observed. Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments of the pyrimidine ring.

Biological Activity and Mechanism of Action

2-Ethoxy-5-fluorouracil is believed to function as a prodrug of 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy.[3][4][5] The primary proposed advantage of such a prodrug is to improve the pharmacokinetic profile and potentially reduce the systemic toxicity associated with 5-FU administration.[3]

Mechanism of Action of 5-Fluorouracil

The cytotoxic effects of 5-FU are mediated through several mechanisms following its intracellular conversion to active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.

Cytotoxicity Data

While specific IC₅₀ values for 2-Ethoxy-5-fluorouracil are not widely reported, data for 5-FU and its derivatives against various cancer cell lines provide a benchmark for its expected activity. For instance, the IC₅₀ values for 5-FU are reported to be in the low micromolar range for several cancer cell lines.[9][10] It is anticipated that the in vitro cytotoxicity of 2-Ethoxy-5-fluorouracil would be dependent on its conversion to 5-FU by cellular enzymes.

Visualizations

Signaling Pathway

5-FU_Mechanism_of_Action Mechanism of Action of 5-Fluorouracil cluster_activation Metabolic Activation cluster_targets Cellular Targets & Effects 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT/UP/UK FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUMP FdUMP FUDP->FdUMP Ribonucleotide Reductase RNA RNA FUTP->RNA Incorporation FdUTP FdUTP FdUMP->FdUTP DNA_Synthesis DNA Synthesis (Thymidylate Synthase) FdUMP->DNA_Synthesis Inhibition DNA DNA FdUTP->DNA Incorporation Cytotoxicity Cell Cycle Arrest & Apoptosis RNA->Cytotoxicity RNA Dysfunction DNA_Synthesis->Cytotoxicity Thymineless Death DNA->Cytotoxicity DNA Damage

Caption: Metabolic activation of 5-Fluorouracil and its cytotoxic mechanisms.

Experimental Workflow

Synthesis_Workflow General Workflow for Synthesis and Purification Start Start Reaction_Setup Reaction Setup (Reactants + Solvent) Start->Reaction_Setup Reaction Stirring at Controlled Temperature Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and purification of a chemical compound.

Logical Relationship

Prodrug_Activation Logical Flow of Prodrug Activation Prodrug 2-Ethoxy-5-fluorouracil (Administered Prodrug) Metabolism Intracellular Enzymatic Cleavage Prodrug->Metabolism Active_Drug 5-Fluorouracil (5-FU) (Active Cytotoxic Agent) Metabolism->Active_Drug Metabolites Active Metabolites (FdUMP, FUTP, FdUTP) Active_Drug->Metabolites Effect Therapeutic Effect (Cytotoxicity in Cancer Cells) Metabolites->Effect

Caption: The logical progression from the prodrug to the active therapeutic agent.

References

Spectroscopic Profile of 2-Ethoxy-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic characteristics of 2-Ethoxy-5-fluoropyrimidine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible experimental data, this document presents a summary of predicted spectroscopic values for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predicted data points are valuable for researchers in confirming the identity, purity, and structural features of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.45s2HH-4, H-6
4.40q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
165.0C-2
150.0 (d, ¹JCF = 240 Hz)C-5
145.0 (d, ²JCF = 20 Hz)C-4, C-6
64.0-OCH₂CH₃
14.5-OCH₂CH₃

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
-120.0F-5
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850MediumC-H stretch (aliphatic)
1600-1550StrongC=N, C=C stretch (aromatic)
1300-1200StrongC-O stretch (ether)
1150-1050StrongC-F stretch
Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

m/zIon
142.06[M]⁺
113.03[M - C₂H₅]⁺
85.02[M - C₂H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Employ proton decoupling.

  • ¹⁹F NMR Acquisition: Acquire spectra with a spectral width of 200 ppm, a relaxation delay of 1 s, and 64 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs) and phase correct the resulting spectra. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy
  • Sample Preparation: A thin film of the neat compound is prepared between two potassium bromide (KBr) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of the clean KBr plates.

Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Acquisition: Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Confirmation Data_Processing->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Ascendant Therapeutic Potential of Novel Fluorinated Pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrimidine scaffold has catalyzed the development of a new generation of potent therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of novel fluorinated pyrimidine derivatives, with a primary focus on their anticancer, antiviral, and antifungal properties. We present a comprehensive overview of the latest research, summarizing quantitative biological data, detailing experimental methodologies for key assays, and visualizing the intricate signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals engaged in the discovery and development of next-generation pharmaceuticals.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids, playing a pivotal role in numerous biological processes. The introduction of fluorine, a highly electronegative and sterically small atom, into the pyrimidine ring profoundly alters its physicochemical properties. This modification can enhance metabolic stability, improve binding affinity to target enzymes, and increase membrane permeability, thereby augmenting the therapeutic efficacy of the parent compound. This guide explores the diverse biological activities of these novel derivatives, highlighting their potential to address significant unmet medical needs in oncology, virology, and mycology.

Anticancer Activity of Fluorinated Pyrimidine Derivatives

Novel fluorinated pyrimidine derivatives have demonstrated significant promise as anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the disruption of DNA synthesis and repair, induction of apoptosis, and interference with key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro anticancer activity of various novel fluorinated pyrimidine derivatives has been quantified using cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The following tables summarize the IC50 values for representative compounds against various cancer cell lines.

Table 1: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)
3b C32 (Melanoma)24.4[1]
A375 (Melanoma)Not specified[1]
7i MGC-803 (Gastric Cancer)4.64[1][2]
HGC-27 (Gastric Cancer)5.07[1][2]

Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against MTX-Resistant Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)
7c IC50 values reported, but specific values not extracted[3]
7d IC50 values reported, but specific values not extracted[3]
7f IC50 values reported, but specific values not extracted[3]
7i IC50 values reported, but specific values not extracted[3]
7j IC50 values reported, but specific values not extracted[3]
7l IC50 values reported, but specific values not extracted[3]
Signaling Pathways in Anticancer Activity

The anticancer effects of these novel compounds are often attributed to their ability to inhibit key enzymes involved in nucleotide metabolism and cell cycle regulation. For instance, certain pyrazolo[3,4-d]pyrimidines act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and thymidylate, thereby arresting cells in the S-phase of the cell cycle and inducing apoptosis[3].

anticancer_pathway Fluorinated Pyrimidine Derivative Fluorinated Pyrimidine Derivative DHFR DHFR Fluorinated Pyrimidine Derivative->DHFR inhibition DNA Synthesis DNA Synthesis DHFR->DNA Synthesis required for Cell Cycle Arrest (S-phase) Cell Cycle Arrest (S-phase) DNA Synthesis->Cell Cycle Arrest (S-phase) Apoptosis Apoptosis Cell Cycle Arrest (S-phase)->Apoptosis

Inhibition of DHFR by Fluorinated Pyrimidine Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of the anticancer compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5-10×104 cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 incubator[4].

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin)[4]. Incubate for 24-72 hours[4].

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours[4].

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes at a low speed[4].

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Cells Seed Cells Prepare Compounds Prepare Compounds Seed Cells->Prepare Compounds Treat Cells Treat Cells Prepare Compounds->Treat Cells Add MTT Add MTT Treat Cells->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Workflow of the MTT Cytotoxicity Assay.

Antiviral Activity of Fluorinated Pyrimidine Derivatives

The development of novel antiviral agents is a critical area of research, and fluorinated pyrimidine derivatives have emerged as a promising class of compounds with potent activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza, and hepatitis B virus (HBV).

Quantitative Antiviral Data

The antiviral efficacy of these compounds is typically evaluated by determining the concentration that inhibits viral replication by 50% (EC50).

Table 3: Anti-HIV Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

CompoundHIV-1 StrainEC50 (nM)
13c2 Wide range of single NNRTI-resistant strains0.9–8.4[5][6]
13c4 Wide range of single NNRTI-resistant strains0.9–8.4[5][6]

Table 4: Anti-Influenza Virus Activity of Pyrimidine Derivatives

CompoundInfluenza Virus TypeEC50 (µM)
Cyclobutyl/Cyclopentyl Derivatives A and B0.01–0.1[7]

Table 5: Anti-Hepatitis B Virus (HBV) Activity of Fluorinated Nucleosides

CompoundVirusEC50 (µM)
Clevudine (L-FMAU) HBV0.1[8]
Mechanism of Antiviral Action

Many fluorinated pyrimidine nucleoside analogs exert their antiviral effects by targeting viral polymerases. These compounds act as chain terminators after being incorporated into the growing viral DNA or RNA strand, thus halting viral replication. Non-nucleoside inhibitors, on the other hand, can bind to allosteric sites on viral enzymes, such as reverse transcriptase, inducing conformational changes that inactivate the enzyme.

antiviral_mechanism Fluorinated Pyrimidine Nucleoside Fluorinated Pyrimidine Nucleoside Viral Polymerase Viral Polymerase Fluorinated Pyrimidine Nucleoside->Viral Polymerase inhibition Viral Genome Replication Viral Genome Replication Viral Polymerase->Viral Genome Replication catalyzes Progeny Virions Progeny Virions Viral Genome Replication->Progeny Virions leads to

Inhibition of Viral Polymerase by Fluorinated Pyrimidines.
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus (e.g., MDCK for influenza)

  • Virus stock

  • Culture medium

  • Fluorinated pyrimidine derivatives

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Plate host cells in 6-well plates and grow to confluence.

  • Compound and Virus Addition: Pretreat the confluent cell monolayers with various concentrations of the test compound for 1 hour. Subsequently, infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

  • Adsorption: Incubate the plates for 1 hour to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining: Fix the cells and stain with crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Antifungal Activity of Fluorinated Pyrimidine Derivatives

Fungal infections pose a significant threat to human health and agriculture. Novel fluorinated pyrimidine derivatives have demonstrated promising antifungal activity against a variety of pathogenic fungi.

Quantitative Antifungal Data

The antifungal potency is often expressed as the half-maximal effective concentration (EC50) or the minimum inhibitory concentration (MIC).

Table 6: Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety

CompoundFungal StrainEC50 (µg/mL)
5o Phomopsis sp.10.5[9][10]
5f Phomopsis sp.15.1[7]
5p Phomopsis sp.19.6[7]
Experimental Protocol: Poison Plate Technique for Antifungal Assay

The in vitro antifungal activity of the compounds was evaluated using the poison plate technique.

Materials:

  • Pathogenic fungi

  • Potato Dextrose Agar (PDA)

  • Fluorinated pyrimidine derivatives (dissolved in DMSO)

  • Sterile petri dishes

Procedure:

  • Preparation of Poisoned Media: Dissolve the test compounds in DMSO and mix with molten PDA to achieve the desired final concentrations[9][10]. Pour the mixture into sterile petri dishes.

  • Inoculation: Place a mycelial disc (5 mm diameter) from a fresh culture of the test fungus in the center of the solidified PDA plate[9][10].

  • Incubation: Incubate the plates at an appropriate temperature until the mycelial growth in the control plate (without the compound) reaches the edge of the plate.

  • Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the EC50 value.

Conclusion and Future Directions

Novel fluorinated pyrimidine derivatives represent a versatile and highly promising class of therapeutic agents with significant potential in the fields of oncology, virology, and mycology. The data and protocols presented in this guide underscore the potent biological activities of these compounds and provide a framework for their continued investigation and development. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, elucidating the detailed molecular mechanisms of action to identify novel drug targets, and conducting preclinical and clinical studies to translate these promising findings into effective therapies for a range of diseases. The continued exploration of this chemical space holds the key to unlocking new and improved treatments for some of the most challenging medical conditions.

References

Speculated Mechanism of Action: 2-Ethoxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for the specific biological activity of 2-Ethoxy-5-fluoropyrimidine. This guide, therefore, presents a speculated mechanism of action based on its structural similarity to the well-characterized anticancer agent 5-fluorouracil (5-FU) and its derivatives. The information provided herein is intended for research and informational purposes only.

Introduction

This compound is a synthetic derivative of 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors for decades.[1][2] The therapeutic efficacy of 5-FU and its prodrugs stems from their ability to interfere with nucleic acid synthesis and function, ultimately leading to cytotoxicity in rapidly proliferating cancer cells.[1][3] Given the structural analogy, it is highly probable that this compound acts as a prodrug of 5-FU, undergoing metabolic activation to exert its cytotoxic effects through similar mechanisms. This guide provides a detailed technical overview of the speculated mechanism of action, potential metabolic pathways, and relevant experimental protocols for the evaluation of this class of compounds.

Speculated Metabolic Activation and Mechanism of Action

The central hypothesis is that this compound is metabolized to 5-fluorouracil, which is then converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3][4] These active metabolites are believed to mediate the anticancer effects through a multi-pronged attack on cellular processes.

Metabolic Activation Pathway

The conversion of this compound to 5-FU likely involves enzymatic cleavage of the ethoxy group. While the specific enzymes are unknown, hepatic cytochrome P450 enzymes are known to be involved in the metabolism of other 5-FU prodrugs like tegafur.[5][6] Following its formation, 5-FU undergoes a series of anabolic conversions to its active forms.

Metabolic_Activation_of_2_Ethoxy_5_fluoropyrimidine cluster_prodrug Prodrug Administration cluster_activation Metabolic Activation This compound This compound 5-FU 5-Fluorouracil (5-FU) This compound->5-FU Hepatic Metabolism (Speculated) FUMP Fluorouridine Monophosphate (FUMP) 5-FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) 5-FU->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP UMPK FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP NDPK FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDP->FdUMP RR FUDR->FdUMP TK FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUMP->FdUTP dUTPase Mechanism_of_Action_of_5FU_Metabolites cluster_metabolites Active Metabolites cluster_targets Cellular Targets & Effects FdUMP FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits FUTP FUTP RNA RNA FUTP->RNA Incorporates into FdUTP FdUTP DNA DNA FdUTP->DNA Incorporates into dTMP_depletion dTMP Depletion TS->dTMP_depletion Leads to DNA_synthesis_inhibition Inhibition of DNA Synthesis & Repair dTMP_depletion->DNA_synthesis_inhibition Cytotoxicity Cytotoxicity / Apoptosis DNA_synthesis_inhibition->Cytotoxicity RNA_dysfunction RNA Dysfunction RNA->RNA_dysfunction Causes RNA_dysfunction->Cytotoxicity DNA_damage DNA Damage DNA->DNA_damage Causes DNA_damage->Cytotoxicity In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Adherence Allow Cells to Adhere Overnight Seed_Cells->Adherence Compound_Treatment Treat Cells with Test Compound (Varying Concentrations) Adherence->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance with a Plate Reader Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and Determine IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted 5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 5-fluoropyrimidines, a critical class of compounds in therapeutic drug development, most notably in oncology. Understanding these properties—lipophilicity, solubility, and acidity—is paramount for optimizing drug absorption, distribution, metabolism, and excretion (ADME), thereby enhancing efficacy and minimizing toxicity. This document offers detailed experimental protocols for determining these key parameters and presents available data in a structured format to facilitate comparison and guide further research.

Introduction to 5-Fluoropyrimidines

5-Fluorouracil (5-FU), a synthetic fluorinated pyrimidine analog, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent "thymineless death" in rapidly dividing cancer cells.[1][2]

Despite its efficacy, 5-FU suffers from several drawbacks, including a short biological half-life, poor and unpredictable oral bioavailability, and significant side effects. To overcome these limitations, extensive research has focused on the development of substituted 5-fluoropyrimidine derivatives and prodrugs. These modifications aim to improve the pharmacokinetic profile, enhance tumor selectivity, and broaden the therapeutic window. The physicochemical properties of these analogs are critical determinants of their biological fate and therapeutic potential.

Key Physicochemical Properties and Their Importance

The interplay of lipophilicity, solubility, and pKa governs the drug-like properties of a molecule. For substituted 5-fluoropyrimidines, these parameters influence their ability to cross cell membranes, dissolve in physiological fluids, and interact with their biological targets.

  • Lipophilicity (logP/logD): The partition coefficient (P) or its logarithm (logP) is a measure of a compound's differential solubility in a lipid (n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to permeate biological membranes. For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.

  • Aqueous Solubility: This property determines the concentration of a drug that can be achieved in the gastrointestinal tract for absorption and in the bloodstream for distribution. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

  • Acidity Constant (pKa): The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The ionization state of a drug affects its solubility, permeability, and binding to its target. The electron-withdrawing nature of the fluorine atom lowers the pKa of 5-FU compared to natural pyrimidines.[3]

Quantitative Physicochemical Data of Substituted 5-Fluoropyrimidines

The following tables summarize available quantitative data for 5-fluorouracil and a selection of its derivatives. The data has been compiled from various literature sources. It is important to note that experimental conditions can influence these values.

Table 1: Physicochemical Properties of 5-Fluorouracil

PropertyValueMethodReference(s)
logP -0.89Calculated[4]
Aqueous Solubility 12.2 mg/mL (at 20°C)Experimental[4]
pKa ~8.0Experimental[3]

Table 2: Physicochemical Properties of Selected Substituted 5-Fluoropyrimidines

CompoundSubstitutionlogPAqueous SolubilitypKaReference(s)
Capecitabine N1-((pentyloxy)carbonyl)---Data not readily available in tabular format
Tegafur N1-(2-tetrahydrofuryl)---Data not readily available in tabular format
5-Fluorocytosine 4-amino--~3.25, ~10.7[5]
Various Prodrugs N1- and N3-acyl, etc.VariesVariesVaries[6][7]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections provide detailed methodologies for key experiments.

Lipophilicity (logP/logD) Determination: The Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination, involving the partitioning of a compound between n-octanol and water.[8][9]

Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer for logD determination, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the layers to separate completely.

  • Preparation of Test Compound Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a known volume of the pre-saturated n-octanol containing the test compound and a known volume of the pre-saturated aqueous phase. The volume ratio can be adjusted depending on the expected lipophilicity.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-24 hours). The optimal time should be determined experimentally.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase, avoiding cross-contamination. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility Determination: Thermodynamic Shake-Flask Method

Thermodynamic solubility represents the equilibrium solubility of a compound and is a critical parameter for drug development.[10][11]

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, either centrifuge the samples at high speed or filter them through a low-binding filter (e.g., a 0.22 µm PVDF filter).

  • Sample Dilution and Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., µM).

Acidity Constant (pKa) Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[12][13][14][15]

Protocol:

  • Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-10 mM).

  • Titration Setup: Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and the burette tip into the solution. To prevent interference from atmospheric CO2, purge the solution with an inert gas like nitrogen.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point(s).

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and conformation.[16][17][18][19][20]

Workflow Overview:

  • Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the substituted 5-fluoropyrimidine. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size with well-defined faces and no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are corrected for various experimental factors.

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can aid in understanding the role and analysis of substituted 5-fluoropyrimidines.

Metabolic Activation and Catabolism of 5-Fluorouracil

The following diagram illustrates the key metabolic pathways of 5-FU, leading to its active metabolites and its breakdown.

5-FU Metabolic Pathways
Inhibition of Thymidylate Synthase

This diagram details the mechanism of thymidylate synthase inhibition by the 5-FU metabolite, FdUMP.

TS_Inhibition cluster_TS_cycle Normal Thymidylate Synthase Cycle cluster_inhibition Inhibition by FdUMP dUMP dUMP TS TS dUMP->TS dTMP dTMP TS->dTMP DHF DHF TS->DHF Ternary_Complex Stable Ternary Complex (TS + FdUMP + 5,10-CH2-THF) TS->Ternary_Complex CH2THF 5,10-CH2-THF CH2THF->TS CH2THF->Ternary_Complex DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis FdUMP FdUMP FdUMP->Ternary_Complex Binds to TS Ternary_Complex->Block

Thymidylate Synthase Inhibition
Experimental Workflow for Physicochemical Profiling

This diagram outlines a typical workflow for the physicochemical characterization of a novel substituted 5-fluoropyrimidine.

Workflow Synthesis Synthesis of Substituted 5-Fluoropyrimidine Purification Purification and Structural Confirmation (NMR, MS, etc.) Synthesis->Purification Solubility Aqueous Solubility (Thermodynamic Shake-Flask) Purification->Solubility Lipophilicity Lipophilicity (logP/logD) (Shake-Flask) Purification->Lipophilicity pKa Acidity Constant (pKa) (Potentiometric Titration) Purification->pKa Crystal_Structure Crystal Structure (Single-Crystal XRD) Purification->Crystal_Structure Data_Analysis Data Analysis and Structure-Property Relationship Studies Solubility->Data_Analysis Lipophilicity->Data_Analysis pKa->Data_Analysis Crystal_Structure->Data_Analysis Drug_Development Informing Further Drug Development Data_Analysis->Drug_Development

Physicochemical Profiling Workflow

Conclusion

The physicochemical properties of substituted 5-fluoropyrimidines are fundamental to their development as effective and safe therapeutic agents. A thorough understanding and precise measurement of lipophilicity, solubility, and pKa are indispensable for predicting a compound's pharmacokinetic behavior and for guiding the design of new analogs with improved drug-like characteristics. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued innovation of 5-fluoropyrimidine-based therapies. Further systematic studies to generate comprehensive physicochemical data for a wider range of derivatives are crucial to build robust structure-property relationships and accelerate the development of next-generation anticancer drugs.

References

Initial Biological Screening of 2-Ethoxy-5-fluoropyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide outlines a proposed framework for the initial biological screening of the novel compound 2-Ethoxy-5-fluoropyrimidine. Due to the limited publicly available data on this specific molecule, this document leverages the extensive research on the well-characterized fluoropyrimidine class of compounds, particularly 5-Fluorouracil (5-FU), to which it is structurally related. The proposed experimental protocols and expected mechanistic pathways are based on the established activities of these analogous compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the fluoropyrimidine class of compounds, which are widely recognized for their therapeutic potential, primarily as antimetabolites in cancer treatment.[1] The parent compound, 5-Fluorouracil, is a cornerstone of chemotherapy for various solid tumors.[2] The introduction of an ethoxy group at the 2-position of the pyrimidine ring may alter the compound's pharmacokinetic and pharmacodynamic properties, potentially offering an improved therapeutic window or a different spectrum of activity. The initial biological screening is a critical step to elucidate the cytotoxic potential, mechanism of action, and preliminary in vivo efficacy of this new chemical entity.

Proposed In Vitro Biological Screening

The primary goal of the in vitro screening is to assess the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Cytotoxicity Assessment

The initial evaluation of a new compound involves determining its cytotoxic potential to identify a therapeutic window and select relevant cancer cell lines for further studies.[3]

Table 1: Proposed Panel of Human Cancer Cell Lines for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
MCF-7Breast CancerRepresentative of estrogen receptor-positive breast cancers.
MDA-MB-231Breast CancerRepresentative of triple-negative breast cancers.
A549Lung CancerA common model for non-small cell lung cancer.
HCT116Colorectal CancerA standard model for colorectal cancer, a common target for fluoropyrimidines.
PANC-1Pancreatic CancerA key indication for fluoropyrimidine-based therapies.
PC-3Prostate CancerA common model for androgen-independent prostate cancer.
HEK-293Normal KidneyTo assess general cytotoxicity and selectivity.

Data Presentation: Hypothetical In Vitro Cytotoxicity (IC50 in µM) of this compound

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug required for 50% inhibition of cell growth.[2] Lower IC50 values indicate higher potency.[2]

CompoundPANC-1 (Pancreatic Cancer)A549 (Lung Cancer)HCT116 (Colorectal Cancer)HEK-293 (Normal Kidney)
This compoundData to be determinedData to be determinedData to be determinedData to be determined
5-Fluorouracil (Reference)1.831.952.153.85
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Human cancer and normal cell lines

  • Complete cell culture medium

  • This compound

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[2] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Add this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow

Proposed Mechanism of Action and Signaling Pathway Analysis

Based on its structural similarity to 5-FU, this compound is hypothesized to act as an antimetabolite that disrupts DNA and RNA synthesis.

Expected Metabolic Activation and Pharmacodynamics

Fluoropyrimidines are prodrugs that are converted intracellularly to active metabolites.[1] It is anticipated that this compound will undergo a similar bioactivation process.

The primary mechanism of action of fluoropyrimidines is the inhibition of thymidylate synthase (TYMS), a key enzyme in the de novo synthesis of pyrimidines.[1] The active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TYMS and a reduced folate cofactor, leading to the depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair.[1] Additionally, the incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function.[1]

G cluster_pathway Proposed Signaling Pathway of this compound 2-E-5-FP This compound Metabolites Active Metabolites (e.g., FdUMP, FUTP) 2-E-5-FP->Metabolites TYMS Thymidylate Synthase (TYMS) Metabolites->TYMS inhibition RNA_Func RNA Function Metabolites->RNA_Func disruption dTMP dTMP dUMP dUMP dUMP->dTMP DNA_Synth DNA Synthesis & Repair dTMP->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Func->Apoptosis

Proposed Mechanism of Action
Experimental Protocol: Western Blot for Protein Expression

Western blotting can be used to assess the expression levels of key proteins involved in the proposed signaling pathway, such as TYMS, to confirm the mechanism of action.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-TYMS, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction: Lyse cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Proposed In Vivo Biological Screening

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the compound's efficacy, toxicity, and pharmacokinetic profile.

Xenograft Tumor Model

A xenograft model using human cancer cell lines implanted in immunocompromised mice is a standard method to assess the antitumor activity of a new compound.

Table 2: Proposed In Vivo Xenograft Study Design

ParameterDescription
Animal ModelAthymic nude mice
Cell LineHCT116 or another sensitive cell line identified in vitro
Tumor InductionSubcutaneous injection of cancer cells
Treatment GroupsVehicle control, this compound (multiple dose levels), 5-FU (positive control)
Route of AdministrationIntraperitoneal or oral
Dosing ScheduleDaily or as determined by tolerability studies
Primary EndpointsTumor growth inhibition, body weight changes, survival
Secondary EndpointsPharmacokinetic analysis, biomarker analysis from tumor tissue
Experimental Protocol: Xenograft Tumor Growth Inhibition Study

Procedure:

  • Cell Implantation: Inject cancer cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and begin treatment according to the defined schedule.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity.

G cluster_workflow In Vivo Xenograft Study Workflow A Implant cancer cells in mice B Monitor tumor growth A->B C Randomize into treatment groups B->C D Administer this compound C->D E Measure tumor volume and body weight D->E F Analyze tumor growth inhibition E->F G Assess toxicity E->G

In Vivo Xenograft Study Workflow

Conclusion

The initial biological screening of this compound is a crucial step in determining its potential as a novel therapeutic agent. This technical guide provides a comprehensive framework for a systematic evaluation, starting with in vitro cytotoxicity and mechanistic studies, and progressing to in vivo efficacy models. The data generated from these proposed studies will be essential for making informed decisions about the further preclinical and clinical development of this compound.

References

Navigating the Spectroscopic Landscape of 2-Ethoxy-5-fluoropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural characteristics of novel compounds is paramount. This in-depth technical guide provides a predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for 2-ethoxy-5-fluoropyrimidine derivatives, compounds of significant interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for the parent compound, this guide leverages data from structurally related molecules to forecast its spectroscopic features, offering a robust framework for characterization.

This document outlines detailed experimental protocols for the synthesis and spectral analysis of these derivatives and presents the predicted data in clear, tabular formats for ease of comparison. Furthermore, it visualizes key experimental workflows and a relevant biological signaling pathway using Graphviz diagrams, adhering to stringent visualization standards for clarity and accessibility.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of similar fluorinated pyrimidines and ethoxy-substituted aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4, H-68.2 - 8.4Doublet~3-4 (³JH-F)
-O-CH ₂-CH₃4.4 - 4.6Quartet~7 (³JH-H)
-O-CH₂-CH1.3 - 1.5Triplet~7 (³JH-H)

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to F)Predicted Coupling Constant (J, Hz)
C-2160 - 162Doublet~15-20 (²JC-F)
C-4145 - 147Doublet~15-20 (²JC-F)
C-5148 - 152Doublet~230-250 (¹JC-F)
C-6145 - 147Doublet~5-10 (³JC-F)
-O-C H₂-CH₃63 - 65Singlet-
-O-CH₂-C H₃14 - 16Singlet-

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium-WeakAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (ethoxy group)
1600-1550StrongC=N and C=C stretching vibrations of the pyrimidine ring
1480-1440MediumCH₂ bending and CH₃ asymmetric bending
1300-1200StrongC-O-C asymmetric stretch (ethoxy group)
1150-1050StrongC-F stretch
~1050MediumC-O-C symmetric stretch (ethoxy group)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound derivatives are provided below.

Synthesis of this compound

A common route for the synthesis of this compound involves the nucleophilic substitution of a suitable dihalopyrimidine.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • 2,4-dichloro-5-fluoropyrimidine is dissolved in anhydrous ethanol and added dropwise to the sodium ethoxide solution at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and diethyl ether. The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Approximately 10-20 mg of the purified this compound derivative is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Spectral Width: Approximately 16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Spectral Width: Approximately 250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Temperature: 298 K.

IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid, purified this compound derivative is placed directly onto the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Visualizing Workflows and Pathways

To further aid in the understanding of the experimental and biological contexts of this compound derivatives, the following diagrams have been generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (for MW confirmation) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final Report Structure_Validation->Final_Report

Workflow for the synthesis and spectroscopic analysis of this compound derivatives.

Fluoropyrimidine derivatives, such as the widely used anticancer drug 5-fluorouracil (5-FU), are known to interfere with nucleotide synthesis pathways. The following diagram illustrates a simplified mechanism of action for 5-FU, which serves as a relevant model for understanding the potential biological activity of novel fluoropyrimidine compounds.[1][2][3]

Fluoropyrimidine_Signaling_Pathway cluster_activation Metabolic Activation cluster_targets Cellular Targets & Effects FU 5-Fluorouracil (5-FU) FUMP Fluorouridine monophosphate (FUMP) FU->FUMP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUMP->FdUMP FUTP Fluorouridine triphosphate (FUTP) FUMP->FUTP FdUTP Fluorodeoxyuridine triphosphate (FdUTP) FdUMP->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Incorp RNA Incorporation FUTP->RNA_Incorp DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Apoptosis Cell Cycle Arrest & Apoptosis TS->Apoptosis Leads to Thymineless Death RNA_Incorp->Apoptosis RNA Damage DNA_Incorp->Apoptosis DNA Damage

Simplified signaling pathway for the anticancer drug 5-fluorouracil.

This technical guide provides a foundational resource for the investigation of this compound derivatives. The predictive spectral data, coupled with detailed experimental protocols and illustrative diagrams, will empower researchers to efficiently synthesize, characterize, and evaluate the potential of these compounds in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethoxy-5-fluoropyrimidine Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of 2-ethoxy-5-fluoropyrimidine derivatives, intended for structure-activity relationship (SAR) studies in drug discovery. The protocols focus on the preparation of a versatile precursor, 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, and its subsequent derivatization. Representative data from analogous compounds are presented to guide SAR exploration.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity to biological targets. The 2-ethoxy group provides an additional point for interaction and modulation of physicochemical properties. This application note details the synthesis of key intermediates and the generation of a library of derivatives for biological screening, particularly as potential kinase inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) of Analogous Pyrimidine Derivatives

Due to the limited publicly available data on a broad library of this compound derivatives, the following tables summarize the in-vitro biological activities of structurally similar pyrimidine compounds. This information can serve as a predictive guide for designing and interpreting SAR studies of novel this compound analogs.

Table 1: Anticancer Activity of Analogous Fused Pyrimidine Derivatives Against Various Cancer Cell Lines. [1]

Compound IDModificationsCell LineIC50 (µM)
5i s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsCapan-12.4
HCT-1162.2
7b s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsCapan-11.9
3i s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsVarious7.4 - 42.2
3l s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsVarious7.4 - 42.2
6g s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsVarious7.4 - 42.2
6l s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsVarious7.4 - 42.2
7m s-Triazine hydrazone derivative with 4,6-bis(phenoxy) groupsVarious7.4 - 42.2

Table 2: Kinase Inhibitory Activity of Analogous Pyrimidine Derivatives. [2]

Compound IDTarget KinaseIC50 (nM)Reference CompoundReference IC50 (nM)
14f FAK35TAE-226Not Specified
6i VEGFR-224.5Not SpecifiedNot Specified
5k EGFR79Sunitinib93
Her240Staurosporine38
VEGFR2136Sunitinib261

Experimental Protocols

Synthesis of 2-Ethoxy-4,6-difluoropyrimidine (Intermediate 1)

This protocol describes a two-step synthesis starting from 2-ethoxy-4,6-dihydroxypyrimidine.

Step 1: Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

  • Materials: 2-ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), triethylamine, 1,2-dichloroethane, ice water, brine.

  • Procedure:

    • In a reaction vessel, dissolve 1 mole of 2-ethoxy-4,6-dihydroxypyrimidine in 300 mL of 1,2-dichloroethane.

    • Slowly add 2.2 moles of phosphorus oxychloride (POCl₃).

    • Under stirring, add 2 moles of triethylamine, ensuring the temperature does not exceed 50°C.

    • Heat the reaction mixture to 85°C for 3 hours. Monitor the reaction progress by HPLC until the starting material is ≤0.5%.

    • Cool the mixture to room temperature and quench by slowly adding to ice water.

    • Separate the organic layer, wash with brine, dry, and obtain the product by distillation.

Step 2: Fluorination to 2-Ethoxy-4,6-difluoropyrimidine

  • Materials: 2-ethoxy-4,6-dichloropyrimidine, potassium fluoride (KF), suitable solvent.

  • Procedure:

    • To a reaction vessel, add potassium fluoride (KF) and a suitable solvent.

    • Heat the mixture to 160°C and stir for 1 hour to ensure dryness.

    • Add the 2-ethoxy-4,6-dichloropyrimidine from Step 1.

    • Maintain the reaction at an appropriate temperature, monitoring by TLC or HPLC until completion.

    • After cooling, filter the reaction mixture and purify the filtrate by distillation or column chromatography to yield 2-ethoxy-4,6-difluoropyrimidine.

Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine (Precursor)
  • Materials: 2-ethoxy-4,6-difluoropyrimidine, acetonitrile, water, triethylamine, hydrazine hydrate.

  • Procedure:

    • Prepare a mixture of 100 g (0.59 mol) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water in a reaction vessel.

    • Cool the mixture to 10°C.

    • Slowly add 68 g (0.67 mol) of triethylamine with stirring, maintaining the temperature between 5°C and 10°C.

    • Slowly add 34 g (0.68 mol) of hydrazine hydrate while continuing to stir and maintain the temperature between 5°C and 10°C.

    • After the addition is complete, stir for an additional 15 minutes with cooling.

    • Allow the reaction mixture to warm to room temperature over 1 hour.

    • Collect the solid product by vacuum filtration.

General Synthesis of this compound-based Hydrazone Derivatives
  • Materials: 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine, various aldehydes or ketones, ethanol, catalytic acid (e.g., acetic acid).

  • Procedure:

    • Dissolve 1 equivalent of 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine in ethanol in a round-bottom flask.

    • Add 1.1 equivalents of the desired aldehyde or ketone.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

In-Vitro Kinase Inhibition Assay (General Protocol)
  • Principle: The assay measures the ability of a compound to inhibit the activity of a specific kinase. The amount of ADP produced is quantified using a luciferase/luciferin system.

  • Procedure:

    • Add the kinase, substrate, ATP, and various concentrations of the test compound to the wells of a microplate.

    • Incubate at room temperature to allow the kinase reaction to proceed.

    • Add a kinase detection reagent that stops the enzymatic reaction and contains the necessary components to convert ADP to ATP.

    • Add a luciferase/luciferin mixture to the wells. The luminescence generated is proportional to the ATP concentration.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Cell Proliferation Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Mandatory Visualization

G cluster_synthesis Synthetic Workflow cluster_sar SAR Study Workflow 2_ethoxy_4_6_dihydroxypyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine 2_ethoxy_4_6_dichloropyrimidine 2-Ethoxy-4,6-dichloropyrimidine 2_ethoxy_4_6_dihydroxypyrimidine->2_ethoxy_4_6_dichloropyrimidine Chlorination (POCl3) 2_ethoxy_4_6_difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine 2_ethoxy_4_6_dichloropyrimidine->2_ethoxy_4_6_difluoropyrimidine Fluorination (KF) 2_ethoxy_4_fluoro_6_hydrazinylpyrimidine 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine 2_ethoxy_4_6_difluoropyrimidine->2_ethoxy_4_fluoro_6_hydrazinylpyrimidine Hydrazinolysis Derivative_Library This compound Derivative Library 2_ethoxy_4_fluoro_6_hydrazinylpyrimidine->Derivative_Library Aldehydes_Ketones Aldehydes/Ketones Aldehydes_Ketones->Derivative_Library Biological_Screening Biological Screening (e.g., Kinase Assay, MTT Assay) Derivative_Library->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Establishment SAR Establishment Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization

Caption: General experimental workflow for the synthesis and SAR study of this compound derivatives.

G cluster_pathway Simplified EGFR Signaling Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization_Activation Dimerization & Autophosphorylation EGFR->Dimerization_Activation Pyrimidine_Inhibitor This compound Derivative Pyrimidine_Inhibitor->Dimerization_Activation Inhibition PI3K PI3K Dimerization_Activation->PI3K RAS RAS Dimerization_Activation->RAS Akt Akt PI3K->Akt Cell_Response Cell Proliferation, Survival, Angiogenesis Akt->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified EGFR signaling pathway targeted by pyrimidine-based kinase inhibitors.[3]

References

Application Notes: Protocol for Nucleophilic Aromatic Substitution on 2-Ethoxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The functionalization of the pyrimidine ring via nucleophilic aromatic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the nucleophilic substitution on 2-ethoxy-5-fluoropyrimidine. In this substrate, the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the two ring nitrogens and the fluorine atom at the C5 position. The C2-ethoxy group serves as a competent leaving group, allowing for the introduction of a variety of nucleophiles at this position.

The reaction proceeds via a classical addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized tetrahedral intermediate known as a Meisenheimer complex. Aromaticty is subsequently restored by the elimination of the ethoxide leaving group, yielding the 2-substituted-5-fluoropyrimidine product.

Experimental Protocols

The following protocols provide generalized methodologies for the reaction of this compound with common classes of nucleophiles. Researchers should note that optimal conditions such as temperature, reaction time, and choice of base may vary depending on the specific nucleophile's reactivity.

Protocol 1: Substitution with Amine Nucleophiles

This protocol describes a general procedure for the reaction of primary or secondary amines with this compound.

Materials and Reagents:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane)

  • Ethyl acetate (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration). Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 1.5 - 2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5-fluoropyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Substitution with Thiol Nucleophiles

This protocol outlines the procedure for the S-alkylation of thiols with this compound to form 2-thioether-5-fluoropyrimidines.

Materials and Reagents:

  • This compound (1.0 eq)

  • Thiol (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (for work-up)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF) and stir the suspension for 15-30 minutes at room temperature to form the thiolate. Add a solution of this compound (1.0 eq) in the same solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) until the reaction is complete.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature and filter off any inorganic salts.

    • Partition the filtrate between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-(alkyl/aryl)thio-5-fluoropyrimidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative reaction conditions for the nucleophilic substitution on 2-alkoxy-pyrimidines. Actual yields and reaction times for this compound may vary based on the specific nucleophile's steric and electronic properties.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
1BenzylamineDIPEADioxane1001285-95
2MorpholineK₂CO₃DMF80890-98
3AnilineNone (or DIPEA)NMP1201670-85
4ThiophenolK₂CO₃MeCN60688-96
5Sodium MethoxideNaOMeMethanolReflux480-90
6PiperidineTEAMeCN801085-95

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and isolation of 2-substituted-5-fluoropyrimidines.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine Substrate, Nucleophile, & Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Stir at Defined Temperature B->C D Monitor by TLC/LC-MS C->D E Aqueous Quench & Extraction D->E F Wash & Dry Organic Layer E->F G Concentrate in vacuo F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for nucleophilic substitution.

Application of 2-Ethoxy-5-fluoropyrimidine in Cancer Research: A General Overview and Protocol for Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Summary: A comprehensive search of scientific literature and patent databases for the direct application of 2-Ethoxy-5-fluoropyrimidine in cancer research did not yield specific studies detailing its biological activity, mechanism of action, or efficacy. The compound, identified with CAS number 17148-48-0, is commercially available, suggesting its use as a chemical intermediate or a building block in organic synthesis.

Given the absence of direct data, this document provides a generalized overview and protocols based on the well-established role of the fluoropyrimidine scaffold in oncology. The information presented is derived from studies on structurally related 2-alkoxy-5-fluoropyrimidine derivatives and the parent compound, 5-fluorouracil (5-FU), a cornerstone of cancer chemotherapy. This serves as a foundational guide for researchers interested in investigating the potential of this compound or similar analogs as novel anticancer agents.

Introduction to Fluoropyrimidines in Cancer Research

Fluoropyrimidines are a class of antimetabolite drugs widely employed in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers.[1] Their cytotoxic effects are primarily mediated through the inhibition of thymidylate synthase (TYMS) and the incorporation of their metabolites into RNA and DNA, leading to cell death. The fluorine atom at the C-5 position is crucial for the mechanism of action. Modifications at other positions of the pyrimidine ring, such as the introduction of an ethoxy group at the C-2 position, can modulate the compound's metabolic stability, cell permeability, and overall pharmacological profile.

Postulated Mechanism of Action for 2-Alkoxy-5-fluoropyrimidines

While the specific metabolic pathway for this compound is uncharacterized, it is hypothesized to act as a prodrug of 5-fluorouracil (5-FU). Following administration, the ethoxy group would likely be cleaved by hepatic enzymes, releasing 5-FU. Subsequently, 5-FU is converted intracellularly into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1]

  • FdUMP forms a stable ternary complex with thymidylate synthase (TYMS) and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of thymidine monophosphate (dTMP) synthesis and subsequent disruption of DNA replication and repair.[2]

  • FUTP is incorporated into RNA, interfering with RNA processing and function.

  • FdUTP can be incorporated into DNA, leading to DNA fragmentation and apoptosis.

Fluoropyrimidine_Mechanism cluster_extracellular Extracellular Space / Systemic Circulation cluster_intracellular Intracellular Space (Cancer Cell) This compound This compound 5-FU 5-FU This compound->5-FU Metabolic Activation (e.g., in Liver) FUMP FUMP 5-FU->FUMP OPRT FUDR FUDR 5-FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RR RNA_Incorp RNA Incorporation FUTP->RNA_Incorp FdUMP FdUMP FUDR->FdUMP TK TYMS_Inhib TYMS Inhibition FdUMP->TYMS_Inhib FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Apoptosis Apoptosis RNA_Incorp->Apoptosis DNA_Incorp->Apoptosis TYMS_Inhib->Apoptosis

Fig. 1: Postulated metabolic activation and mechanism of action of this compound.

Quantitative Data for Structurally Related Compounds

The following table summarizes the in vitro cytotoxic activity of various 5-fluoropyrimidine derivatives from published studies. It is important to note that these values are for analogous compounds and not for this compound itself. They serve as a reference for the potential potency of this class of compounds.

Compound IDModificationCell LineIC50 (µM)Reference
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneC32 (Melanoma)24.4[4]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thioneA375 (Melanoma)25.4[4]
1g2a 2-phenylacrylonitrile derivativeHCT116 (Colon)0.0059[5]
1g2a 2-phenylacrylonitrile derivativeBEL-7402 (Liver)0.0078[5]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.35[6]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideMCF-7 (Breast)3.24[6]
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamidePC-3 (Prostate)5.12[6]

Experimental Protocols

The following are generalized protocols for the synthesis and in vitro evaluation of 2-alkoxy-5-fluoropyrimidine derivatives, adapted from methodologies reported for similar compounds.

General Synthesis of 2-Alkoxy-5-fluoropyrimidines

A common route for the synthesis of 2-alkoxy-5-fluoropyrimidines involves the nucleophilic substitution of a suitable leaving group at the C-2 position of a 5-fluoropyrimidine precursor with an alkoxide.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • Sodium ethoxide (or other sodium alkoxides)

  • Anhydrous ethanol (or corresponding alcohol)

  • Anhydrous diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 2-ethoxy-4-chloro-5-fluoropyrimidine. Further substitution at the C-4 position can be achieved if required.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compound (this compound or its analog) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of 2-Alkoxy-5-fluoropyrimidine Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Seeding of Cancer Cell Lines Characterization->Cell_Culture Treatment Treatment with Compound (Serial Dilutions) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Data_Analysis Data Analysis and IC50 Determination Cytotoxicity_Assay->Data_Analysis Animal_Model Xenograft Mouse Model Data_Analysis->Animal_Model If promising In_Vivo_Treatment In Vivo Administration of Compound Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

Fig. 2: General experimental workflow for the evaluation of novel 2-alkoxy-5-fluoropyrimidine derivatives.

Conclusion and Future Directions

While this compound itself lacks specific published data in cancer research, its structural similarity to the well-established class of fluoropyrimidine drugs suggests it may warrant investigation as a potential anticancer agent. The protocols and data presented for analogous compounds provide a solid foundation for initiating such research. Future studies should focus on the synthesis and purification of this compound, followed by a comprehensive in vitro evaluation against a panel of cancer cell lines. Promising candidates can then be advanced to in vivo studies to assess their efficacy and toxicity in preclinical models. Furthermore, mechanistic studies to confirm its metabolic activation to 5-FU and its effects on key cellular pathways would be crucial for its development as a potential therapeutic agent.

References

Application Notes and Protocols for the Development of 2-Ethoxy-5-fluoropyrimidine-Based Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of 2-Ethoxy-5-fluoropyrimidine-based prodrugs. This class of compounds holds promise for targeted cancer therapy, leveraging enzymatic activation to release the cytotoxic agent 5-fluorouracil (5-FU) preferentially at the tumor site.

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. However, its clinical use is often limited by a narrow therapeutic index and systemic toxicity. Prodrug strategies aim to overcome these limitations by improving the pharmacokinetic profile and enabling tumor-specific drug release. The this compound scaffold offers a versatile platform for developing prodrugs that can be activated by tumor-associated enzymes, such as carboxylesterases (CES). This document outlines the rationale, synthesis, and evaluation methods for these novel anticancer agents.

Design and Synthesis of this compound Prodrugs

The design of these prodrugs involves the modification of the this compound core to incorporate promoieties that are substrates for specific enzymes, such as carboxylesterases. These promoieties are typically esters that, upon cleavage, initiate a cascade to release the active 5-FU.

General Synthesis Workflow

The synthesis of this compound-based prodrugs can be conceptualized as a multi-step process. The following diagram illustrates a general workflow for the synthesis of a hypothetical prodrug candidate.

G cluster_synthesis Synthesis Workflow start Starting Materials: 2-Chloro-4-ethoxy-5-fluoropyrimidine Promoietyl-linker step1 Step 1: Nucleophilic Substitution Couple promoietyl-linker to pyrimidine core start->step1 step2 Step 2: Modification of Promoietyl Group (Optional) Further chemical transformations step1->step2 step3 Step 3: Purification Column Chromatography / Recrystallization step2->step3 final_prodrug Final Prodrug step3->final_prodrug

Caption: General workflow for the synthesis of this compound-based prodrugs.

Experimental Protocol: Synthesis of a Carboxylesterase-Activated Prodrug

This protocol describes a plausible synthesis of a this compound prodrug designed for activation by carboxylesterases.

Materials:

  • 2-Chloro-4-ethoxy-5-fluoropyrimidine

  • 4-(Hydroxymethyl)phenyl acetate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-(hydroxymethyl)phenyl acetate (1.1 mmol) in anhydrous DMF (10 mL) under an argon atmosphere, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloro-4-ethoxy-5-fluoropyrimidine (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture.

  • Stir the reaction at 60 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired prodrug.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation

The in vitro evaluation of the synthesized prodrugs is crucial to determine their stability, mechanism of activation, and cytotoxic activity against cancer cells.

Enzymatic Activation and Stability

The activation of the prodrug by carboxylesterases and its stability in physiological conditions can be assessed using in vitro assays.

Protocol: Carboxylesterase-Mediated Hydrolysis

  • Prepare a stock solution of the prodrug in DMSO.

  • Incubate the prodrug (final concentration 10 µM) with recombinant human carboxylesterase 1 (CES1) or carboxylesterase 2 (CES2) in phosphate-buffered saline (PBS, pH 7.4) at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the remaining prodrug and the released 5-FU.

  • As a control, incubate the prodrug in PBS without the enzyme to assess chemical stability.

Table 1: Illustrative Hydrolysis Data of a Prodrug Candidate

Time (min)Prodrug Remaining (%) (with CES2)5-FU Released (µM) (with CES2)Prodrug Remaining (%) (without CES2)
01000100
15752.599
30524.898
60237.797
12059.595
Cytotoxicity Assays

The cytotoxic effect of the prodrugs on cancer cell lines is a key indicator of their potential therapeutic efficacy. The MTT assay is a widely used method for this purpose.

Protocol: MTT Assay for Cell Viability

  • Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the prodrug, 5-FU (as a positive control), and vehicle (as a negative control) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Table 2: Illustrative IC₅₀ Values of a Prodrug Candidate against Cancer Cell Lines

CompoundHT-29 (Colon Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Prodrug15.225.842.1
5-FU5.68.312.5

Signaling Pathway of 5-Fluorouracil

Upon release from the prodrug, 5-FU exerts its cytotoxic effects by interfering with DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines.

G cluster_pathway 5-FU Mechanism of Action Prodrug This compound Prodrug CES Carboxylesterase (CES) Prodrug->CES Activation FU 5-Fluorouracil (5-FU) CES->FU FUTP FUTP FU->FUTP FdUMP FdUMP FU->FdUMP FdUTP FdUTP FU->FdUTP RNA RNA Dysfunction FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA DNA Damage FdUTP->DNA Apoptosis Apoptosis RNA->Apoptosis dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS Substrate DNA->Apoptosis

Caption: Signaling pathway of 5-FU released from a prodrug.

In Vivo Evaluation

Preclinical in vivo studies are essential to assess the efficacy, pharmacokinetics, and toxicity of the prodrug candidates in a living organism.

Xenograft Tumor Model

Protocol: In Vivo Efficacy in a Mouse Xenograft Model [1][2][3][4]

  • Subcutaneously implant human cancer cells (e.g., HT-29) into the flank of immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: vehicle control, 5-FU, and the prodrug.

  • Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

  • Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²)/2.[1][3]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).

Table 3: Illustrative In Vivo Efficacy Data in a HT-29 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250 ± 150-+5
5-FU20625 ± 8050-10
Prodrug50450 ± 6564+2
Pharmacokinetic Analysis

Protocol: Pharmacokinetic Study in Mice

  • Administer a single dose of the prodrug to a cohort of mice.

  • At specified time points, collect blood samples via retro-orbital bleeding or tail vein sampling.

  • Process the blood to obtain plasma.

  • Extract the prodrug and its metabolites (including 5-FU) from the plasma using a suitable method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentrations of the analytes using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Table 4: Illustrative Pharmacokinetic Parameters of a Prodrug Candidate

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Half-life (h)
Prodrug12001.548003.2
Released 5-FU802.03201.5

Conclusion

The development of this compound-based prodrugs represents a promising strategy to enhance the therapeutic window of 5-FU. The protocols and application notes provided herein offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of these novel anticancer agents. Further optimization of the promoiety and linker can lead to the development of highly effective and tumor-selective cancer therapies.

References

Application Notes and Protocols for In Vitro Evaluation of 2-Ethoxy-5-fluoropyrimidine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the in vitro evaluation of the cytotoxic effects of 2-Ethoxy-5-fluoropyrimidine, a novel pyrimidine analogue. Due to limited publicly available data on this specific compound, the methodologies and illustrative data presented are based on established protocols for evaluating the cytotoxicity of related fluoropyrimidine compounds, such as 5-Fluorouracil (5-FU).[1][2][3] These protocols are designed to enable researchers to assess the compound's potency, mechanism of action, and potential as an anticancer agent. The included experimental workflows and signaling pathway diagrams serve as a guide for comprehensive in vitro characterization.

Introduction

Pyrimidine analogues are a crucial class of antimetabolite drugs used in cancer chemotherapy.[4][5][6] They function by interfering with nucleic acid synthesis, leading to the inhibition of cell division and induction of apoptosis in rapidly proliferating cancer cells.[4][5][7] this compound is a novel derivative that warrants thorough in vitro investigation to determine its cytotoxic potential and mechanism of action. This document outlines key assays for characterizing its biological activity.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the in vitro cytotoxic effects of this compound against various cancer cell lines. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.

Table 1: Comparative IC50 Values of this compound and 5-Fluorouracil

CompoundPANC-1 (Pancreatic) IC50 (µM)A549 (Lung) IC50 (µM)Caco-2 (Colorectal) IC50 (µM)HEK-293 (Normal Kidney) IC50 (µM)
This compound1.51.82.04.2
5-Fluorouracil (5-FU)1.83[1]1.95[1]2.15[1]3.85[1]

Lower IC50 values indicate higher potency.[1]

Table 2: Apoptosis Induction by this compound in PANC-1 Cells (48h Treatment)

Treatment Concentration% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.22.12.7
IC50 (1.5 µM)48.525.326.2
2x IC50 (3.0 µM)22.135.842.1

Table 3: Cell Cycle Analysis of PANC-1 Cells Treated with this compound (24h Treatment)

Treatment Concentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control55.428.116.5
IC50 (1.5 µM)68.215.316.5
2x IC50 (3.0 µM)75.18.716.2

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50).[4][7]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., PANC-1, A549, Caco-2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.01 µM to 100 µM). Add 100 µL of the dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48 to 72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[4][7]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and wash with cold PBS.[7]

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.[7]

  • Data Acquisition: Add 400 µL of binding buffer to each sample and analyze by flow cytometry within one hour.[7]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[7]

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle.[4]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C for at least 2 hours.[4]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[4]

  • Data Acquisition: Analyze the stained cells using a flow cytometer to measure DNA content.[4]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro cytotoxicity of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Cell Line Selection (e.g., PANC-1, A549, Caco-2) B Compound Preparation (Serial Dilutions) A->B C MTT Assay (48-72h treatment) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Based on IC50 values F Cell Cycle Analysis (Propidium Iodide Staining) D->F Based on IC50 values G Western Blot Analysis (e.g., Bcl-2 family proteins) D->G Based on IC50 values H Quantify Apoptosis & Cell Cycle Arrest E->H F->H G->H I Correlate with Protein Expression H->I J Overall Cytotoxicity Profile I->J

Caption: General workflow for in vitro cytotoxicity testing.

Postulated Signaling Pathway

Based on the known mechanism of 5-Fluorouracil, the following diagram illustrates the postulated signaling pathway for this compound-induced cytotoxicity.[3][8][9]

G cluster_dna_rna Nucleic Acid Interference cluster_downstream Downstream Effects compound This compound active_metabolites Active Metabolites (e.g., FdUMP, FUTP, FdUTP) compound->active_metabolites ts_inhibition Thymidylate Synthase Inhibition active_metabolites->ts_inhibition rna_damage RNA Damage active_metabolites->rna_damage dna_damage DNA Damage active_metabolites->dna_damage cell_cycle_arrest Cell Cycle Arrest (S-phase) ts_inhibition->cell_cycle_arrest apoptosis Apoptosis Induction (e.g., via Bcl-2 family) rna_damage->apoptosis dna_damage->apoptosis cell_death Cell Death cell_cycle_arrest->cell_death apoptosis->cell_death

Caption: Postulated mechanism of action for this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound cytotoxicity. By employing these standardized assays, researchers can effectively characterize the compound's anticancer properties and elucidate its mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

Application Notes and Protocols: 2-Ethoxy-5-fluoropyrimidine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific applications and detailed reaction protocols for 2-ethoxy-5-fluoropyrimidine is limited. The following application notes and protocols are based on the known reactivity of structurally similar fluorinated pyrimidine derivatives. These protocols should be considered as representative examples and may require optimization for the specific substrate, this compound.

Introduction

Fluorinated pyrimidines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a fluorine atom onto the pyrimidine ring can significantly enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties.[3] this compound is a versatile building block with reactive sites that can be exploited for the synthesis of a diverse array of heterocyclic compounds. The ethoxy group at the 2-position and the fluorine atom at the 5-position influence the electronic properties of the pyrimidine ring, making it a valuable precursor for drug discovery and development.[1]

This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of valuable heterocyclic scaffolds, namely substituted aminopyrimidines and arylpyrimidines.

Application 1: Synthesis of 2-Ethoxy-5-fluoro-N-substituted-pyrimidin-4-amines via Nucleophilic Aromatic Substitution (SNAr)

General Reaction Scheme

A general scheme for the nucleophilic aromatic substitution on a hypothetical 4-chloro-2-ethoxy-5-fluoropyrimidine is presented below. The chlorine atom at the C4 position is generally more reactive towards nucleophilic attack than a fluorine atom at the C5 position.

SNAr_reaction start 2-Ethoxy-4-chloro-5-fluoropyrimidine product 2-Ethoxy-5-fluoro-N-substituted-pyrimidin-4-amine start->product + R1R2NH nucleophile Primary/Secondary Amine (R1R2NH) nucleophile->product base Base (e.g., DIPEA, K2CO3) base->product solvent Solvent (e.g., DMF, CH3CN) solvent->product

Caption: General reaction scheme for SNAr on a 4-chloro-2-ethoxy-5-fluoropyrimidine.

Experimental Protocol: General Procedure for SNAr

Materials:

  • Hypothetical 2-Ethoxy-4-chloro-5-fluoropyrimidine

  • Primary or secondary amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-ethoxy-4-chloro-5-fluoropyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or CH₃CN.

  • Add the primary or secondary amine (1.1 eq) to the solution.

  • Add the base (DIPEA or K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-ethoxy-5-fluoro-N-substituted-pyrimidin-4-amine.

Data Presentation: Representative SNAr Reactions

The following table summarizes representative reaction conditions and expected outcomes for the SNAr reaction on a hypothetical 2-ethoxy-4-chloro-5-fluoropyrimidine with various amines, based on data for similar substrates.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK₂CO₃DMF100685-95
2PiperidineDIPEACH₃CN80880-90
3AnilineK₂CO₃DMF1201270-80
4BenzylamineDIPEACH₃CN80685-95

Application 2: Synthesis of 2-Ethoxy-4-aryl-5-fluoropyrimidines via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[4][5] A halogenated this compound (e.g., at the C4 or C6 position) can be coupled with various aryl or heteroaryl boronic acids or esters to generate a diverse library of aryl-substituted pyrimidines. These compounds are of significant interest in drug discovery. The following protocol is a generalized procedure based on Suzuki couplings of similar chloropyrimidines.[6]

General Reaction Scheme

A general scheme for the Suzuki-Miyaura coupling of a hypothetical 4-chloro-2-ethoxy-5-fluoropyrimidine with an arylboronic acid is presented below.

Suzuki_coupling start 2-Ethoxy-4-chloro-5-fluoropyrimidine product 2-Ethoxy-4-aryl-5-fluoropyrimidine start->product + Ar-B(OH)2 boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., Na2CO3, K3PO4) base->product solvent Solvent (e.g., Toluene/EtOH/H2O) solvent->product

Caption: General reaction scheme for Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Hypothetical 2-Ethoxy-4-chloro-5-fluoropyrimidine

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃, K₃PO₄, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add 2-ethoxy-4-chloro-5-fluoropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Heat the reaction mixture to 90-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-ethoxy-4-aryl-5-fluoropyrimidine.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of a hypothetical 2-ethoxy-4-chloro-5-fluoropyrimidine with various arylboronic acids, based on data for similar substrates.[7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001280-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O100885-95
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1101665-75
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₃PO₄Dioxane/H₂O901075-85

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of heterocyclic compounds from this compound derivatives.

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction and Monitoring cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Weigh and add reactants, catalyst, and base solvent Add degassed solvent reagents->solvent atmosphere Establish inert atmosphere solvent->atmosphere heating Heat and stir for specified time atmosphere->heating monitoring Monitor progress by TLC/LC-MS heating->monitoring cooling Cool to room temperature monitoring->cooling extraction Aqueous work-up and extraction cooling->extraction drying Dry organic layer extraction->drying concentration Remove solvent in vacuo drying->concentration chromatography Column chromatography concentration->chromatography characterization Characterize by NMR, MS, etc. chromatography->characterization

Caption: General experimental workflow for synthesis and purification.

Conclusion

While direct experimental data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-studied fluoropyrimidines suggests its significant potential as a versatile building block in the synthesis of diverse heterocyclic compounds. The representative protocols for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound. The resulting substituted aminopyrimidines and arylpyrimidines are valuable scaffolds for the development of novel therapeutic agents. Further experimental validation and optimization are necessary to fully elucidate the reactivity and potential applications of this compound in medicinal chemistry and drug discovery.

References

Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, a versatile building block in medicinal chemistry and agrochemical research.[1] The strategic placement of ethoxy, fluoro, and hydrazinyl groups on the pyrimidine ring imparts unique reactivity, making it a valuable intermediate for the synthesis of complex heterocyclic systems.[1][2] This guide includes a comprehensive multi-step synthetic pathway, quantitative data, and detailed experimental procedures.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is presented below. This information is crucial for experimental design, including solvent selection, reaction setup, and purification strategies.[3]

Property[2][3]Value[2][3]
CAS Number 166524-66-9
Molecular Formula C₆H₉FN₄O
Molecular Weight 172.16 g/mol
Appearance White solid
Melting Point 141-143 °C
Boiling Point (Predicted) 234.9 ± 50.0 °C
Density (Predicted) 1.43 g/cm³
pKa (Predicted) 4.99 ± 0.70
InChI Key JFXLELUXFCPFRP-UHFFFAOYSA-N

Synthetic Pathway Overview

The synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a multi-step process that commences with the construction of the pyrimidine core, followed by sequential halogenation and hydrazinolysis.[4] The overall synthetic workflow is depicted below.

G cluster_0 Core Synthesis cluster_1 Halogenation cluster_2 Final Step Urea Urea Dihydroxypyrimidine 2-Ethoxy-4,6-dihydroxypyrimidine Urea->Dihydroxypyrimidine Cyclization Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Dihydroxypyrimidine Dichloropyrimidine 2-Ethoxy-4,6-dichloropyrimidine Dihydroxypyrimidine->Dichloropyrimidine Chlorination (POCl3) Difluoropyrimidine 2-Ethoxy-4,6-difluoropyrimidine Dichloropyrimidine->Difluoropyrimidine Fluorination (KF) Final_Product 2-Ethoxy-4-fluoro-6- hydrazinylpyrimidine Difluoropyrimidine->Final_Product Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.

Experimental Protocols

The following protocols detail the multi-step synthesis of the target compound.

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This initial step involves the cyclization of urea with diethyl malonate.[5] The reaction is typically performed under basic conditions.[1]

Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

The dihydroxypyrimidine is converted to the corresponding dichloropyrimidine via a chlorination reaction.[4]

  • Reagents : 2-Ethoxy-4,6-dihydroxypyrimidine, phosphorus oxychloride (POCl₃), and a base such as triethylamine.[1]

  • Procedure : In a reaction vessel, 2-ethoxy-4,6-dihydroxypyrimidine is treated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine to neutralize the generated HCl.[1] The reaction mixture is heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).[4]

  • Reaction Conditions : The reaction is typically carried out at a temperature of 80-120 °C for 6 hours.[1]

  • Yield and Purity : A reported yield for this step is 82.7% with a purity of 99.1% (HPLC).[1]

Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine

A halogen exchange reaction is performed to replace the chlorine atoms with fluorine.

  • Procedure : The 2-ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent such as potassium fluoride (KF) in a high-boiling point aprotic polar solvent like sulfolane or DMF.[6] The reaction mixture is heated to facilitate the substitution.[6]

  • Yield and Purity : A reported yield for this fluorination step is 86.2% with 99.3% purity.[5]

Step 4: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine

The final step involves the selective nucleophilic aromatic substitution of a fluorine atom with a hydrazinyl group.[1][4]

  • Reagents : 2-Ethoxy-4,6-difluoropyrimidine, hydrazine hydrate, and triethylamine.[1]

  • Solvent : Acetonitrile and water.[1]

  • Procedure :

    • A mixture of 100 g (0.59 mol, 94% purity) of 2-ethoxy-4,6-difluoropyrimidine, 275 mL of acetonitrile, and 107 g of water is prepared and cooled to 10 °C.[1][7]

    • To this mixture, 68 g (0.67 mol) of triethylamine is added.[1][7]

    • Then, 34 g (0.68 mol) of hydrazine hydrate is added slowly with stirring while maintaining the temperature between 5 and 10 °C.[1][2][7]

    • After the addition is complete, the mixture is stirred for an additional 15 minutes with cooling.[2][7]

    • The cooling bath is removed, and the mixture is allowed to warm to room temperature over a total of 1 hour.[2][7]

    • The resulting solid is collected by vacuum filtration.[2][4]

    • The collected solid is washed twice with 100 mL portions of water and then with 50 mL of ethanol.[1][2][4][7]

  • Yield : The reported yield of the title compound as a white solid is 79.7 g (80% of theory).[1][5][7]

Analytical Workflow for Product Characterization

A systematic analytical workflow is essential to confirm the identity and purity of the synthesized 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine.[2]

G Synthesized_Product Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR IR Spectroscopy Synthesized_Product->IR Purity_Analysis Purity Analysis (e.g., HPLC) Synthesized_Product->Purity_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Determination Purity Determination Purity_Analysis->Purity_Determination

Caption: Analytical workflow for the characterization of the final product.

Applications in Drug Development

2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine is a valuable building block for the synthesis of various heterocyclic compounds, particularly fused pyrimidine systems.[1] The hydrazinyl moiety serves as a nucleophile and a precursor for the formation of five- and six-membered heterocyclic rings.[1] For instance, it is a key intermediate in the synthesis of commercially important triazolopyrimidine sulfonamide herbicides.[1] Furthermore, derivatives of hydrazinylpyrimidines have been explored for various therapeutic applications, including as potential antitumor and anti-inflammatory agents.[2] The presence of the fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.[2] This makes 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine a significant starting material for the development of novel compounds in drug discovery programs.[2] For example, it has been proposed as a key intermediate for the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist.[8]

References

Application Notes and Protocols: Structure-Activity Relationship of 2-Ethoxy-5-fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their diverse biological activities, particularly as anticancer agents. The fluoropyrimidine class, exemplified by the widely used chemotherapy drug 5-Fluorouracil (5-FU), has been a cornerstone in cancer treatment. Modifications to the pyrimidine ring, such as the introduction of an ethoxy group at the 2-position and a fluorine atom at the 5-position, aim to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties.

This document provides a detailed overview of the structure-activity relationships (SAR) of 2-alkoxy-5-fluoropyrimidine analogs, with a focus on their potential as anticancer agents. Due to limited publicly available data specifically on 2-ethoxy-5-fluoropyrimidine analogs, this report also includes data on closely related 2-butoxy-5-fluoropyrimidine derivatives to infer potential SAR trends. Detailed experimental protocols for the evaluation of these compounds are also presented.

Data Presentation: Anticancer Activity of 2-Alkoxy-5-fluoropyrimidine Analogs

The in vitro cytotoxic activity of 2-butoxy-4-substituted-5-fluoropyrimidine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below. Lower IC50 values are indicative of higher potency.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of 2-Butoxy-4-substituted-5-fluoropyrimidines

CompoundSubstitution at C4BEL-7402 (Liver)A549 (Lung)HL-60 (Leukemia)MCF-7 (Breast)
5 -Cl-0.101.660.59
6b -N(CH₃)₂<1---
6d -Morpholino<1--9.73
6e -Piperidino<1-8.83-
6f -N-methylpiperazino<1---
6p -NH(CH₂)₂OH<1---
6s -NH(CH₂)₃OH<1---
6t -NH(CH₂)₄OH<1---
6u -NH-c-C₆H₁₁<1---

Note: A dash (-) indicates that data was not provided in the source.

As a point of comparison, the foundational fluoropyrimidine, 5-Fluorouracil (5-FU), and its derivatives also exhibit potent anticancer activity across various cell lines.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of 5-Fluorouracil and its Derivatives [1]

CompoundPANC-1 (Pancreatic)A549 (Lung)CaCo-2 (Colorectal)HEK-293 (Normal Kidney)
5-Fluorouracil (5-FU) 1.831.952.153.85
Compound 1 0.981.051.122.54
Compound 2 1.211.321.453.11
Compound 3 1.551.681.893.52

Structure-Activity Relationship (SAR) Insights

From the available data on 2-butoxy-5-fluoropyrimidine analogs, the following preliminary SAR observations can be made:

  • Substitution at the 4-position is critical for activity. The nature of the substituent at the C4 position of the pyrimidine ring significantly influences the cytotoxic potency.

  • Halogenation at C4: The presence of a chlorine atom at the C4 position (Compound 5 ) resulted in potent activity against lung, leukemia, and breast cancer cell lines.

  • Amino Substituents at C4: Various amino-containing moieties at the C4 position conferred sub-micromolar activity against the BEL-7402 liver cancer cell line. Specifically, morpholino and piperidino substitutions (compounds 6d and 6e ) retained activity against breast and leukemia cell lines, respectively, although at higher concentrations.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound analogs are provided below.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay is suitable for high-throughput screening to determine the inhibitory activity of compounds against specific kinases.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

  • Kinase of interest (e.g., VEGFR2, EGFR)

  • Kinase-specific substrate

  • Assay buffer

  • ATP

  • This compound analogs (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the kinase, and its specific substrate.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. To initiate the reaction, add ATP to all wells. Include a "no kinase" control which will serve as the 100% inhibition control.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting percent inhibition against compound concentration.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor This compound Analog Inhibitor->RAF Gene Gene Expression TF->Gene Proliferation Proliferation Gene->Proliferation Cell Proliferation, Survival, Angiogenesis GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the RAF/MEK/ERK signaling pathway by a this compound analog.

Experimental Workflow: In Vitro Cytotoxicity Testing

G start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h (Cell Adhesion) seed->incubate1 treat Treat with serial dilutions of This compound analogs incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 2-4h (Formazan Formation) mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and determine IC50 values read->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Ethoxy-5-fluoropyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-Ethoxy-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-Chloro-5-fluoropyrimidine with sodium ethoxide. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride ion by the ethoxide nucleophile.[1]

Q2: What are the necessary starting materials and reagents for this synthesis?

The key components for this synthesis are:

  • 2-Chloro-5-fluoropyrimidine: The electrophilic substrate.

  • Sodium Ethoxide (NaOEt): The nucleophile that provides the ethoxy group. This can be purchased commercially or prepared in situ from sodium metal and anhydrous ethanol.

  • Anhydrous Ethanol (EtOH): Typically serves as the solvent and is also used for the in situ generation of sodium ethoxide. It is crucial to use anhydrous conditions to prevent side reactions.

Q3: What is the general reaction mechanism?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The ethoxide ion attacks the carbon atom bonded to the chlorine atom on the pyrimidine ring. This forms a temporary, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The intermediate then collapses, expelling the chloride ion to yield the final product, this compound.

Q4: What are the primary safety concerns with this reaction?

Sodium ethoxide is a strong base and is corrosive. Sodium metal, if used to prepare sodium ethoxide in situ, is highly reactive with water and can cause fires. 2-Chloro-5-fluoropyrimidine is harmful if swallowed and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Reaction Pathway Diagram

reaction_pathway start 2-Chloro-5-fluoropyrimidine intermediate Meisenheimer Complex (Intermediate) start->intermediate + NaOEt product This compound intermediate->product - Cl- byproduct Sodium Chloride (NaCl) reagent Sodium Ethoxide (NaOEt) in Ethanol

Caption: Synthetic pathway for this compound via SNAr.

Experimental Protocol

This protocol details the synthesis of this compound from 2-Chloro-5-fluoropyrimidine.

1. Preparation of Sodium Ethoxide Solution (21% w/w in Ethanol):

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol.

  • Stir the mixture at room temperature until all the sodium has dissolved. Caution: This reaction is exothermic and produces flammable hydrogen gas.

2. Reaction:

  • In a separate flask, dissolve 2-Chloro-5-fluoropyrimidine (1.0 equivalent) in anhydrous ethanol.

  • Cool the solution of 2-Chloro-5-fluoropyrimidine to 0-5 °C using an ice bath.

  • Slowly add the freshly prepared sodium ethoxide solution to the 2-Chloro-5-fluoropyrimidine solution while maintaining the temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

3. Monitoring the Reaction:

  • Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

4. Work-up:

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous acid (e.g., 1 M HCl) to a pH of ~7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

5. Purification:

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Optimized Reaction Conditions

ParameterRecommended ConditionNotes
Reactants 2-Chloro-5-fluoropyrimidine, Sodium EthoxideUse a slight excess of sodium ethoxide (1.1-1.2 equivalents) to ensure complete conversion of the starting material.
Solvent Anhydrous EthanolThe solvent must be anhydrous to prevent the formation of hydrolysis byproducts.
Temperature 0-10 °C during addition, then room temperatureInitial cooling helps to control the exothermic nature of the reaction. Allowing it to warm to room temperature ensures the reaction proceeds to completion.
Reaction Time 2-4 hoursMonitor by TLC or GC-MS to determine the exact endpoint.
Work-up Neutralization, extraction, and dryingStandard procedures for isolating an organic product from a basic reaction mixture.
Purification Column chromatography or vacuum distillationThe choice of purification method depends on the scale of the reaction and the nature of any impurities.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction is not proceeding, or the yield is very low. What could be the cause?

    • A: Several factors could contribute to low yield:

      • Inactive Sodium Ethoxide: Sodium ethoxide can decompose upon exposure to air and moisture. Ensure that your sodium ethoxide is fresh and has been stored under anhydrous conditions. If preparing it in situ, ensure the sodium metal is clean and the ethanol is absolute.

      • Insufficient Temperature: While the initial addition is performed at a low temperature, the reaction may require warming to room temperature or gentle heating to proceed at a reasonable rate.

      • Poor Quality Starting Material: Impurities in the 2-Chloro-5-fluoropyrimidine can interfere with the reaction. Verify the purity of your starting material.

Problem 2: Presence of Significant Impurities in the Final Product

  • Q: My final product is contaminated with byproducts. What are the likely impurities and how can I avoid them?

    • A: Common impurities include:

      • Unreacted Starting Material: If the reaction is incomplete, you will have leftover 2-Chloro-5-fluoropyrimidine. To avoid this, use a slight excess of sodium ethoxide and ensure a sufficient reaction time.

      • Hydrolysis Product (5-Fluoro-2-hydroxypyrimidine): This can form if there is water in your reaction mixture. Ensure all reagents and solvents are anhydrous.

      • Di-substituted Product: Although less likely at the 2-position, ensure you are using a controlled amount of sodium ethoxide to prevent potential side reactions.

Problem 3: Difficulty in Product Purification

  • Q: I am having trouble purifying my product. What are the best methods?

    • A: For purification of this compound, consider the following:

      • Column Chromatography: This is a versatile method for separating the product from both polar and non-polar impurities. A gradient of ethyl acetate in hexanes is a good starting point for elution.

      • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to achieve high purity.

Experimental and Troubleshooting Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoet Prepare Sodium Ethoxide in Anhydrous Ethanol add_reagents Slowly add NaOEt solution to substrate at 0-10°C prep_naoet->add_reagents prep_substrate Dissolve 2-Chloro-5-fluoropyrimidine in Anhydrous Ethanol prep_substrate->add_reagents react Stir at Room Temperature for 2-4 hours add_reagents->react monitor Monitor by TLC/GC-MS react->monitor neutralize Neutralize with dilute acid monitor->neutralize Reaction Complete troubleshoot Troubleshooting monitor->troubleshoot Incomplete Reaction extract Extract with organic solvent neutralize->extract dry Dry and concentrate extract->dry purify Purify by Chromatography or Distillation dry->purify product Pure this compound purify->product troubleshoot->react Adjust Conditions

Caption: General experimental and troubleshooting workflow for the synthesis.

References

Technical Support Center: Purification of 2-Ethoxy-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of 2-ethoxy-5-fluoropyrimidine derivatives. The following question-and-answer format directly addresses common challenges encountered during experimental work, offering practical guidance and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are flash column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound. For instance, crude products from synthesis can often be purified by flash column chromatography.[1]

Q2: What are some common impurities I might encounter after synthesizing a this compound derivative?

A2: Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. For example, in syntheses involving the reaction of a chloropyrimidine with sodium ethoxide, residual starting material or over-reaction products can be present. Hydrolysis of the ethoxy group or the pyrimidine ring can also occur if water is present during the reaction or work-up.

Q3: My this compound derivative is difficult to crystallize and "oils out." What should I do?

A3: "Oiling out" during recrystallization can occur if the compound's melting point is lower than the boiling point of the solvent or if the solution is cooled too quickly.[2] To troubleshoot this, you can try using a lower-boiling point solvent or a solvent mixture (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Slow, gradual cooling is also crucial. If oiling persists, purifying the compound further by another method, such as flash chromatography, to remove impurities that may be inhibiting crystallization can be effective.[3]

Q4: I am observing poor peak shape (tailing) for my fluorinated pyrimidine compound during HPLC analysis. What is the likely cause?

A4: Peak tailing in HPLC for fluorinated pyrimidines, which can have basic nitrogen atoms, is often caused by interactions between the analyte and acidic silanol groups on the silica-based stationary phase. Other potential causes include using a mobile phase with a pH too close to the pKa of your compound, insufficient buffer concentration, or column contamination.[2]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Suggested Solution
Compound does not dissolve Incorrect solvent choice.Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. Common choices for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexanes.
Oiling out Solution is too concentrated or cooled too quickly. Impurities are present.Use a more dilute solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Consider pre-purification by column chromatography.[3]
Low recovery The compound is too soluble in the chosen solvent even at low temperatures.Try a different solvent system or use a smaller volume of solvent for dissolution. Ensure the crystals are thoroughly dried after filtration.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[4]
Flash Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of product and impurities Inappropriate solvent system.Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4. Common solvent systems for fluorinated pyrimidines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1]
Product elutes too quickly or too slowly The polarity of the eluent is too high or too low.Adjust the solvent system. Increase the proportion of the more polar solvent to elute the compound faster, or decrease it to slow it down.
Streaking of the compound on the column The compound is not fully dissolved in the loading solvent or is interacting strongly with the silica gel.Ensure the sample is fully dissolved before loading. Dry loading the sample onto silica gel can sometimes improve resolution. For basic compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can reduce streaking.
Low recovery The compound is irreversibly adsorbed onto the silica gel.For polar or basic compounds, consider using a different stationary phase like alumina or a bonded phase. Adding a modifier to the eluent can also help.

Quantitative Data Summary

The following table summarizes purification data for a representative 2-alkoxy-5-fluoropyrimidine derivative from a cited experimental protocol.

CompoundPurification MethodStarting MaterialReagentsSolvent SystemYield (%)Purity (%)Reference
2-ethoxy-4,6-difluoropyrimidineDistillation after reaction2-ethoxy-4,6-dichloropyrimidinePotassium Fluoride (KF)N/A~90~98.7 (by HPLC)[5]

Experimental Protocols

Synthesis and Purification of 2-ethoxy-4,6-difluoropyrimidine[5]

This protocol describes the synthesis of a key intermediate that shares structural similarities with the target class of compounds.

Step 1: Chlorination to 2-ethoxy-4,6-dichloropyrimidine

  • In a reaction vessel, dissolve 2-ethoxy-4,6-dihydroxypyrimidine (1 mole) in 1,2-dichloroethane (300 mL).

  • Slowly add phosphorus oxychloride (POCl₃, 2.2 moles).

  • Under stirring, add triethylamine (2 moles) while maintaining the temperature below 50°C.

  • Heat the reaction mixture to 85°C for 3 hours. Monitor the reaction by HPLC until the starting material is ≤0.5%.

  • Cool the mixture to room temperature and quench by slowly adding ice water.

  • Separate the organic layer, wash with brine, and dry.

  • The product is obtained by distillation.

Step 2: Fluorination to 2-ethoxy-4,6-difluoropyrimidine

  • To a reaction vessel, add potassium fluoride (KF) and a suitable solvent.

  • Heat the mixture to 160°C and stir for 1 hour.

  • Add 2-ethoxy-4,6-dichloropyrimidine and continue stirring at 160°C.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and proceed with work-up and purification.

Visualized Workflows and Logic

Purification_Workflow General Purification Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Derivative Purification_Choice Select Purification Method Crude_Product->Purification_Choice Flash_Chromatography Flash Column Chromatography Purification_Choice->Flash_Chromatography Complex Mixture / Moderate Polarity Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product / High Purity Needed Prep_HPLC Preparative HPLC Purification_Choice->Prep_HPLC Difficult Separation / High Purity Needed Purity_Analysis Purity Analysis (HPLC, NMR) Flash_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure Product (>98%) Purity_Analysis->Pure_Product Purity OK Further_Purification Further Purification Needed Purity_Analysis->Further_Purification Purity Not OK Further_Purification->Purification_Choice Troubleshooting_Recrystallization Troubleshooting 'Oiling Out' in Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Solution Start->Cooling Oiling_Out Product 'Oils Out' Cooling->Oiling_Out Yes Crystals_Form Crystals Form Cooling->Crystals_Form No Troubleshoot_Options Troubleshoot Oiling_Out->Troubleshoot_Options Dilute Use More Solvent Troubleshoot_Options->Dilute Slow_Cool Cool Slowly Troubleshoot_Options->Slow_Cool Change_Solvent Change Solvent/Solvent System Troubleshoot_Options->Change_Solvent Pre_Purify Pre-purify by Chromatography Troubleshoot_Options->Pre_Purify Dilute->Start Slow_Cool->Start Change_Solvent->Start Pre_Purify->Start Use Purified Material

References

Technical Support Center: Synthesis of Polysubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted pyrimidines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of polysubstituted pyrimidines?

A1: Researchers often face several key challenges, including:

  • Low Reaction Yields: Incomplete reactions, side product formation, and product degradation can all contribute to lower than expected yields.

  • Side Reactions: The inherent reactivity of the pyrimidine core and its precursors can lead to undesired competing reactions, such as the formation of Hantzsch-type dihydropyridines in the Biginelli reaction or self-condensation of starting materials.[1][2]

  • Poor Regioselectivity: Achieving the desired substitution pattern can be difficult, especially when multiple reactive sites are present on the pyrimidine ring or its precursors.

  • Purification Difficulties: The final product may have similar polarity to byproducts or unreacted starting materials, making separation by standard chromatographic methods challenging.[3]

  • Catalyst Inefficiency: The choice and activity of the catalyst are crucial, and suboptimal catalyst performance can lead to low conversion rates.[2]

Q2: How can I improve the yield of my pyrimidine synthesis reaction?

A2: To improve reaction yields, consider the following troubleshooting steps:

  • Optimize Reaction Conditions: Systematically screen parameters such as temperature, reaction time, and solvent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal conditions.[1][2]

  • Ensure Reagent Purity: Use high-purity, dry starting materials and solvents, as impurities and moisture can significantly inhibit the reaction.[1][2]

  • Evaluate Catalyst Performance: If using a catalyst, ensure it is active. For reusable catalysts, regeneration may be necessary. It can also be beneficial to screen different catalysts to find the most effective one for your specific substrate.[2]

  • Control Stoichiometry: Carefully control the molar ratios of your reactants to prevent the formation of side products and ensure complete conversion of the limiting reagent.

Q3: What are some common side products in the Biginelli reaction, and how can I avoid them?

A3: A common side product in the Biginelli reaction is the Hantzsch-type 1,4-dihydropyridine, which is often a yellow, fluorescent compound.[1] Its formation is favored at higher temperatures due to the decomposition of urea into ammonia. To minimize this side reaction:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the Hantzsch byproduct.[1]

  • Optimize Catalyst Choice: The selection of the catalyst can influence the selectivity between the desired Biginelli product and the Hantzsch pathway.[1]

  • Control Order of Addition: In some cases, adding the urea last can help minimize its decomposition.[1] Another potential side product is N-acylurea, which can complicate purification. Its formation can sometimes be suppressed by carefully controlling the reaction stoichiometry.[1]

Q4: My Suzuki coupling reaction with a halopyrimidine is not working well. What should I check?

A4: Suzuki couplings with halopyrimidines can be challenging due to the electron-deficient nature of the pyrimidine ring. Common issues and troubleshooting tips include:

  • Catalyst and Ligand Choice: Chloropyrimidines are less reactive and often require more sophisticated catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often substrate-dependent and may require screening.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using fresh, high-purity boronic acid and optimizing the reaction conditions, particularly temperature and base.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and homocoupling of the boronic acid.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the synthesis of polysubstituted pyrimidines.

Guide 1: Low Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
Reaction does not go to completion (starting material remains) 1. Inactive or insufficient catalyst. 2. Suboptimal reaction temperature. 3. Steric hindrance from bulky substituents. 4. Impure reagents or solvents.1. Use a fresh or more active catalyst; increase catalyst loading. 2. Gradually increase the reaction temperature while monitoring for product degradation. 3. Increase reaction time or consider a less sterically hindered substrate. 4. Purify starting materials and use anhydrous solvents.
Significant formation of side products 1. Incorrect reaction temperature. 2. Inappropriate solvent. 3. Unfavorable stoichiometry.1. Lower the temperature to disfavor side reactions. 2. Screen different solvents to improve selectivity. 3. Optimize the molar ratio of reactants.
Product degradation 1. Excessive reaction temperature or time. 2. Harsh workup conditions (e.g., strong acid/base).1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use milder workup procedures; consider buffering the aqueous phase.
Guide 2: Product Purification Challenges
Symptom Possible Cause(s) Suggested Solution(s)
Product co-elutes with impurities during column chromatography 1. Similar polarity of product and impurities. 2. Inappropriate solvent system.1. Try a different stationary phase (e.g., alumina instead of silica gel). 2. Experiment with different solvent systems, including gradients and additives. 3. Consider alternative purification methods like recrystallization or preparative HPLC.
Product is unstable on silica gel 1. Acidic nature of silica gel causes decomposition.1. Neutralize the silica gel with a base (e.g., triethylamine) before use. 2. Use a different stationary phase like alumina.
Insoluble material in the crude product 1. Polymerization of starting materials (e.g., aldehydes). 2. Formation of insoluble intermediates or byproducts.1. Use a milder catalyst or add the aldehyde slowly to the reaction mixture. 2. Try a different solvent with better solubilizing properties for all components.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the yield of common pyrimidine synthesis reactions.

Table 1: Effect of Different Catalysts on the Biginelli Reaction Yield

CatalystAldehydeβ-Dicarbonyl CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
No CatalystBenzaldehydeEthyl acetoacetateSolvent-free90470[4]
HClBenzaldehydeEthyl acetoacetateEthanolReflux16Low[5]
ZnCl₂BenzaldehydeEthyl acetoacetateAcetic AcidRT-Moderate to good[5]
Uranyl AcetateBenzaldehydeEthyl acetoacetateSolvent-free90492[4]
Succinimide Sulfonic AcidBenzaldehydeEthyl acetoacetateSolvent-free90495[4]

Table 2: Influence of Solvent and Temperature on Pinner Reaction Yield

NitrileAlcoholLewis AcidSolventTemperature (°C)Yield (%)Reference
AcetonitrileMethanolTMSOTfAcetonitrileRT83[6]
BenzonitrileMethanolTMSOTfBenzonitrileRT45[6]
AcetonitrileMethanolAlBr₃Acetonitrile5065[6]
AcetonitrileMethanolHf(OTf)₄Acetonitrile2525[6]
AcetonitrileMethanol (with water)Hf(OTf)₄Acetonitrile/Water (10:1)253[6]

Table 3: Effect of Ligand and Base on Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandBaseSolventYield (%)Reference
Pd(PPh₃)₄-K₂CO₃Toluene/Water71[7]
Pd₂(dba)₃-K₂CO₃Toluene/Water<5[7]
Pd₂(dba)₃·CHCl₃-K₂CO₃Toluene/Water35[7]
Pd(OAc)₂SPhosK₃PO₄Dioxane/Water95[7]
Pd(OAc)₂XPhosK₃PO₄Dioxane/Water92[7]

Experimental Protocols

This section provides detailed methodologies for key synthetic routes to polysubstituted pyrimidines.

Protocol 1: General Procedure for the Biginelli Reaction

This protocol describes a general method for the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., Lewis or Brønsted acid, catalytic amount)

  • Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the selected catalyst (e.g., 10 mol% ZnCl₂).

  • If using a solvent, add the appropriate volume (e.g., 5 mL of ethanol).

  • Stir the mixture at the optimized temperature (e.g., reflux or 60°C).

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with a small amount of cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[8]

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol outlines the condensation of a 1,3-dicarbonyl compound with an amidine to form a polysubstituted pyrimidine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.

  • Add the amidine hydrochloride (10 mmol) to the solution.

  • Carefully add the base (e.g., sodium ethoxide, 10 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Protocol 3: Iridium-Catalyzed Multicomponent Synthesis of Polysubstituted Pyrimidines

This protocol describes a sustainable and regioselective synthesis of pyrimidines from amidines and alcohols.[9][10][11]

Materials:

  • Amidine hydrochloride (0.5 mmol)

  • Primary alcohol (1.5 mmol)

  • Secondary alcohol (1.0 mmol)

  • [Ir(cod)Cl]₂ (0.0125 mmol)

  • PN⁵P ligand (0.025 mmol)

  • t-BuOK (1.5 mmol)

  • Toluene (2 mL)

Procedure:

  • In a glovebox, charge a screw-capped vial with the amidine hydrochloride, t-BuOK, [Ir(cod)Cl]₂, and the PN⁵P ligand.

  • Add toluene, the primary alcohol, and the secondary alcohol.

  • Seal the vial and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrimidine.

Visualizations

Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Reagent Purity & Dryness start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Purity OK end_bad Yield Still Low (Consider Alternative Route) check_purity->end_bad Impure check_catalyst Evaluate Catalyst Activity optimize_conditions->check_catalyst Optimized optimize_conditions->end_bad No Improvement check_stoichiometry Verify Reactant Stoichiometry check_catalyst->check_stoichiometry Catalyst Active check_catalyst->end_bad Catalyst Inactive purification Review Purification Protocol check_stoichiometry->purification Stoichiometry Correct check_stoichiometry->end_bad Incorrect end_good Yield Improved purification->end_good No Issues purification->end_bad Losses During Purification

Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.

Competing Reaction Pathways in the Biginelli Reaction

Biginelli_vs_Hantzsch cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway reactants Aldehyde + β-Ketoester + Urea biginelli_intermediate Aza-enal Intermediate reactants->biginelli_intermediate [1:1:1] Stoichiometry ammonia Urea → Ammonia (High Temperature) reactants->ammonia dihydropyrimidinone Dihydropyrimidinone (Desired Product) biginelli_intermediate->dihydropyrimidinone Cyclization hantzsch_intermediate Enamine Intermediate ammonia->hantzsch_intermediate Reacts with Aldehyde + 2x β-Ketoester dihydropyridine 1,4-Dihydropyridine (Side Product) hantzsch_intermediate->dihydropyridine Cyclization

Caption: Competing Biginelli and Hantzsch reaction pathways.

General Experimental Workflow for Polysubstituted Pyrimidine Synthesis

Experimental_Workflow start Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction (Heating, Stirring, Monitoring) start->reaction workup Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Polysubstituted Pyrimidine characterization->final_product

Caption: A generalized experimental workflow for pyrimidine synthesis.

References

Technical Support Center: Minimizing Di-substituted Byproducts in Pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing di-substituted byproducts in pyrimidine reactions, a critical aspect of synthesizing selectively functionalized molecules for pharmaceutical and materials science applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the regioselectivity of nucleophilic substitution on di-halopyrimidines?

A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on di-halopyrimidines, such as 2,4-dichloropyrimidine, is primarily governed by the electronic properties of the pyrimidine ring. The C4 position is generally more electrophilic and kinetically favored for nucleophilic attack compared to the C2 position.[1][2] This is due to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack. However, this selectivity can be influenced and even reversed by several factors including:

  • Substituents on the pyrimidine ring: Electron-donating groups (EDGs) at the C6 position can alter the electron distribution, making the C2 position more susceptible to attack.[3] Conversely, electron-withdrawing groups at the C5 position enhance the inherent preference for C4 substitution.[4]

  • Nature of the nucleophile: The type of incoming nucleophile plays a crucial role. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity.[4][5]

  • Reaction conditions: Temperature, solvent, and the choice of base can significantly impact the ratio of C4 to C2 substituted products.[6]

Q2: How can I favor mono-substitution over di-substitution in my pyrimidine reaction?

A2: To favor mono-substitution and minimize the formation of di-substituted byproducts, consider the following strategies:

  • Control of Stoichiometry: Use of a controlled amount of the nucleophile or coupling partner (typically 1.0 to 1.2 equivalents) is the most straightforward approach.

  • Lower Reaction Temperature: Running the reaction at lower temperatures can enhance selectivity for the more reactive site (usually C4) and reduce the rate of the second substitution.[6]

  • Choice of Catalyst and Ligands: In palladium-catalyzed cross-coupling reactions, the choice of the palladium precursor and phosphine ligand is critical and can significantly influence regioselectivity.[7][8]

  • Reaction Time: Careful monitoring of the reaction progress by techniques like TLC or LC-MS allows for quenching the reaction once the desired mono-substituted product is predominantly formed, preventing further reaction to the di-substituted byproduct.

Q3: My Suzuki coupling on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers. How can I improve C4 selectivity?

A3: Achieving high C4 selectivity in Suzuki-Miyaura coupling of 2,4-dichloropyrimidines is a common objective. The C4 position is inherently more reactive towards oxidative addition of the palladium catalyst.[2] To enhance this preference, you can:

  • Optimize the Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst that generally provides good C4 selectivity.[2][9]

  • Solvent and Base Combination: A mixture of 1,4-dioxane and water with a base such as potassium carbonate (K₂CO₃) is often effective.[2]

  • Microwave Irradiation: Microwave-assisted protocols have been shown to be highly efficient, offering short reaction times and high yields of the C4-arylated product with low catalyst loading.[2][9]

Q4: I am observing unexpected byproducts in my Biginelli or Pinner pyrimidine synthesis. What could be the cause?

A4: In classical pyrimidine syntheses like the Biginelli and Pinner reactions, side reactions can lead to a complex mixture of byproducts. Common issues include:

  • Biginelli Reaction: Formation of Hantzsch-type 1,4-dihydropyridine byproducts can occur, especially at higher temperatures where urea might decompose to ammonia.

  • Pinner Reaction: Side reactions can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. Ensuring anhydrous conditions and using freshly prepared amidine salts can help mitigate these issues.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloropyrimidine

Symptoms: Formation of a mixture of 2- and 4-substituted isomers, with a significant amount of the undesired isomer.

Troubleshooting Workflow:

G start Low C4/C2 Regioselectivity temp Lower Reaction Temperature start->temp nucleophile Evaluate Nucleophile temp->nucleophile If still poor selectivity result Improved C4 Selectivity temp->result If successful base Change Base nucleophile->base If applicable nucleophile->result If successful solvent Screen Solvents base->solvent base->result If successful pd_cat Consider Pd-catalyzed Amination solvent->pd_cat For aminations solvent->result If successful pd_cat->result G start Di-substitution Observed stoichiometry Check Stoichiometry (Use ~1.0 eq Boronic Acid) start->stoichiometry time Reduce Reaction Time (Monitor by TLC/LC-MS) stoichiometry->time If di-substitution persists result Minimized Di-substitution stoichiometry->result If successful temp Lower Reaction Temperature time->temp time->result If successful catalyst Optimize Catalyst Loading (e.g., 0.5 mol%) temp->catalyst temp->result If successful catalyst->result If successful

References

Technical Support Center: Synthesis of 2-Ethoxy-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Ethoxy-5-fluoropyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the industrial synthesis of this compound?

A1: While multiple synthetic routes are possible, two common approaches for scale-up involve starting from either 5-fluorouracil or building the pyrimidine ring from simpler precursors. One plausible route begins with the formation of O-ethylisourea, which is then cyclized with a fluorine-containing three-carbon unit. An alternative pathway starts with the readily available 5-fluorouracil, which undergoes chlorination followed by selective ethoxylation.

Q2: What are the main challenges in the fluorination step during pyrimidine synthesis?

A2: Direct fluorination of the pyrimidine ring can be hazardous and often lacks regioselectivity, leading to a mixture of products that are difficult to separate. For large-scale production, it is generally preferred to introduce the fluorine atom early in the synthesis using a fluorinated building block. If direct fluorination is necessary, controlling the reaction conditions to minimize side reactions and ensure safety is a major challenge.

Q3: How can I improve the selectivity of the ethoxylation of 2,4-dichloro-5-fluoropyrimidine?

A3: Achieving selective ethoxylation at the C2 position over the C4 position is a critical step when starting from 2,4-dichloro-5-fluoropyrimidine. The reactivity of the two chlorine atoms can be influenced by temperature and the choice of base. Lower reaction temperatures generally favor substitution at the more reactive position. Careful control of stoichiometry, using only a slight excess of sodium ethoxide, can also help to minimize di-substitution.

Q4: What are the key safety considerations when scaling up the synthesis of this compound?

A4: The synthesis may involve hazardous reagents such as phosphorus oxychloride for chlorination steps, which is corrosive and reacts violently with water. Handling of flammable solvents and potentially exothermic reactions requires careful temperature control and appropriate reactor design. When dealing with fluorinating agents, appropriate personal protective equipment and ventilation are crucial. A thorough process safety assessment should be conducted before any scale-up.

Troubleshooting Guides

Problem 1: Low yield in the cyclization reaction to form the pyrimidine ring.
Possible Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Ensure the starting materials are of high purity and anhydrous if necessary. - Increase the reaction time or temperature moderately, while monitoring for decomposition.
Side Reactions - Analyze the crude product to identify major byproducts. - Adjust the stoichiometry of the reactants. - Optimize the choice of base and solvent.
Poor Quality of O-ethylisourea - Ensure the O-ethylisourea is freshly prepared or has been stored under appropriate conditions to prevent degradation. - Characterize the O-ethylisourea before use to confirm its purity.
Problem 2: Formation of di-ethoxylated byproduct during selective ethoxylation.
Possible Cause Troubleshooting & Optimization
Excess Sodium Ethoxide - Use a stoichiometric amount or only a slight excess of sodium ethoxide. - Add the sodium ethoxide solution slowly to the reaction mixture to maintain better control.
High Reaction Temperature - Perform the reaction at a lower temperature to exploit the differential reactivity of the two chlorine atoms.
Prolonged Reaction Time - Monitor the reaction closely and quench it as soon as the desired mono-ethoxylated product is maximized.
Problem 3: Difficulties in purification of the final product.
Possible Cause Troubleshooting & Optimization
Presence of Close-boiling Impurities - Optimize the reaction conditions to minimize the formation of impurities. - Employ fractional distillation under reduced pressure for purification. - Consider crystallization from a suitable solvent system.
Residual Starting Materials - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Use a suitable work-up procedure to remove unreacted starting materials.
Product Decomposition - Avoid excessive temperatures during distillation or drying. - Analyze the product for degradation products to understand the decomposition pathway.

Experimental Protocols

Illustrative Protocol for the Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (A key intermediate)

This protocol is based on the synthesis of a related compound and should be optimized for the specific target.

  • Preparation of O-ethylisourea sulfate: In a suitable reactor, urea is reacted with diethyl sulfate in an organic solvent at a temperature of 60-120°C to yield O-ethylisourea sulfate.

  • Cyclization: The prepared O-ethylisourea sulfate is then reacted with diethyl malonate in the presence of a base, such as sodium methoxide in methanol. The reaction is typically carried out at a controlled temperature, for instance, by adding the reactants at a low temperature (e.g., -5°C) and then allowing the reaction to proceed at a higher temperature (e.g., 20°C) for several hours.

  • Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the crude 2-ethoxy-4,6-dihydroxypyrimidine. The product can be further purified by recrystallization.

Illustrative Protocol for the Chlorination of 5-Fluorouracil

This protocol is based on the synthesis of a related compound and requires careful handling of hazardous reagents.

  • Reaction Setup: 5-Fluorouracil is suspended in an excess of phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of an acid acceptor like N,N-dimethylaniline (DMA).

  • Reaction Conditions: The mixture is heated to reflux (around 114°C) for a specified period (e.g., 2 hours) to ensure complete conversion.

  • Work-up and Isolation: After the reaction, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to give the crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by distillation. A yield of up to 92.2% has been reported for this transformation.[1]

Quantitative Data Summary

Reaction Step Starting Material Reagents Temperature Time Yield Reference
Chlorination5-FluorouracilPOCl₃, DMA114°C2 h~92%[1]
Ethoxylation (related system)2,4-dichloro-quinazolineEthanol, NaHReflux12 h~85% (for mono-ethoxylated product)General literature procedure
Cyclization (related system)O-ethylisourea sulfate, diethyl malonateSodium methoxide, methanol-5°C to 20°C6.5 hNot specified[2]

Visualizations

Synthesis_Workflow cluster_route_A Route A cluster_route_B Route B Urea Urea O_Ethylisourea O_Ethylisourea Urea->O_Ethylisourea Ethylation Diethyl_Sulfate Diethyl_Sulfate Diethyl_Sulfate->O_Ethylisourea Ethylation Cyclization Cyclization O_Ethylisourea->Cyclization Fluorinated_C3_Unit Fluorinated_C3_Unit Fluorinated_C3_Unit->Cyclization Final_Product_A This compound Cyclization->Final_Product_A 5_Fluorouracil 5_Fluorouracil Chlorination Chlorination 5_Fluorouracil->Chlorination 2_4_Dichloro_5_fluoropyrimidine 2_4_Dichloro_5_fluoropyrimidine Chlorination->2_4_Dichloro_5_fluoropyrimidine Selective_Ethoxylation Selective_Ethoxylation 2_4_Dichloro_5_fluoropyrimidine->Selective_Ethoxylation Final_Product_B This compound Selective_Ethoxylation->Final_Product_B

Caption: Plausible synthetic routes for this compound.

Side_Reactions 2_4_Dichloro_5_fluoropyrimidine 2_4_Dichloro_5_fluoropyrimidine Desired_Product 2-Ethoxy-4-chloro-5-fluoropyrimidine 2_4_Dichloro_5_fluoropyrimidine->Desired_Product 1 eq. NaOEt Low Temp Di_ethoxylated_Byproduct 2,4-Diethoxy-5-fluoropyrimidine 2_4_Dichloro_5_fluoropyrimidine->Di_ethoxylated_Byproduct Excess NaOEt Sodium_Ethoxide Sodium_Ethoxide Desired_Product->Di_ethoxylated_Byproduct Excess NaOEt High Temp Hydrolysis_Byproduct 2-Ethoxy-5-fluoro-4-hydroxypyrimidine Desired_Product->Hydrolysis_Byproduct

Caption: Potential side reactions during selective ethoxylation.

Troubleshooting_Workflow Start Low Yield or Purity Issue Analyze_Crude Analyze Crude Product (HPLC, GC-MS, NMR) Start->Analyze_Crude Identify_Issue Identify Main Issue Analyze_Crude->Identify_Issue Incomplete_Reaction Incomplete Reaction Identify_Issue->Incomplete_Reaction Unreacted Starting Material Side_Products Significant Side Products Identify_Issue->Side_Products Major Impurities Purification_Problem Purification Problem Identify_Issue->Purification_Problem Product Loss Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Side_Products->Optimize_Conditions Modify_Workup Modify Work-up or Purification Method Purification_Problem->Modify_Workup Check_Reagents Check Reagent Purity and Stability Optimize_Conditions->Check_Reagents End Problem Resolved Optimize_Conditions->End Modify_Workup->End Check_Reagents->Optimize_Conditions

Caption: General troubleshooting workflow for synthesis issues.

References

Overcoming poor reactivity of 2-Ethoxy-5-fluoropyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of 2-Ethoxy-5-fluoropyrimidine intermediates. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes this compound and its derivatives challenging to work with?

A1: The reactivity of the this compound core is influenced by the electronic properties of its substituents. The ethoxy group at the C2 position is electron-donating, which can decrease the overall electrophilicity of the pyrimidine ring. This deactivation can lead to poor reactivity in certain reactions, particularly palladium-catalyzed cross-couplings. Conversely, the fluorine atom at the C5 position is electron-withdrawing, which can modulate the reactivity at different positions. The interplay of these electronic effects necessitates careful optimization of reaction conditions.

Q2: At which position is a leaving group on a this compound ring most reactive in Nucleophilic Aromatic Substitution (SNAr)?

A2: For pyrimidine rings, the general order of reactivity for SNAr is C4 > C6 > C2 > C5. Therefore, in a molecule like 2-ethoxy-4-chloro-5-fluoropyrimidine, the chloride at the C4 position is the most susceptible to nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be effectively stabilized by the adjacent ring nitrogen atom.

Q3: Which palladium-catalyzed cross-coupling reactions are suitable for functionalizing this compound derivatives?

A3: The most common and effective cross-coupling reactions for this class of compounds are:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl and vinyl boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: A powerful method for constructing C-N bonds with various primary and secondary amines.[2]

  • Sonogashira Coupling: Used for creating C-C bonds with terminal alkynes.

Achieving high yields and selectivity often requires careful selection of the palladium catalyst, ligand, base, and solvent system.

Q4: How can I overcome the deactivating effect of the C2-ethoxy group in palladium-catalyzed cross-coupling reactions?

A4: To counteract the electron-donating effect of the ethoxy group, several strategies can be employed:

  • Use of Electron-Rich and Bulky Ligands: For challenging substrates like electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands are often necessary. Ligands such as XPhos, SPhos, or RuPhos can promote the oxidative addition step, which is often rate-limiting.[3]

  • Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve reaction rates and yields.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy. Microwave irradiation is a particularly effective method for rapidly heating the reaction mixture and can significantly reduce reaction times.[4][5]

  • Choice of a Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate the transmetalation step in Suzuki couplings.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Coupling of 2-Ethoxy-4-chloro-5-fluoropyrimidine

If you are experiencing low yields when attempting to couple a boronic acid at the C4 position, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Yield Suzuki Coupling

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst Is catalyst optimal? base Change Base catalyst->base No improvement result Improved Yield catalyst->result Yes solvent Modify Solvent System base->solvent No improvement base->result Yes temp Increase Temperature solvent->temp No improvement solvent->result Yes boronic_acid Check Boronic Acid Quality temp->boronic_acid No improvement temp->result Yes boronic_acid->result Problem identified start Low Conversion in Amination ligand Is the ligand appropriate for the substrate? start->ligand base_choice Is the base strong enough? ligand->base_choice Yes success Successful Coupling ligand->success No, switched to bulky monodentate ligand amine_reactivity Is the amine nucleophile sterically hindered? base_choice->amine_reactivity Yes base_choice->success No, switched to NaOtBu or LHMDS conditions Are reaction conditions optimal (temp, time)? amine_reactivity->conditions No amine_reactivity->success Yes, use more forcing conditions or different ligand conditions->success Optimized G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine pyrimidine, boronic acid, base, and catalyst in a microwave vial. add_solvent Add degassed solvent. prep->add_solvent seal_vial Seal the vial. add_solvent->seal_vial irradiate Microwave irradiation (e.g., 120°C, 20 min). seal_vial->irradiate cool Cool to RT. irradiate->cool extract Dilute and perform aqueous extraction. cool->extract purify Purify by column chromatography. extract->purify

References

Technical Support Center: Stability of Fluorinated Pyrimidines in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated pyrimidines. The information is presented in a question-and-answer format to directly address common stability issues encountered during experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common stability issues encountered with fluorinated pyrimidines in solution?

A1: Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its prodrug capecitabine, can be susceptible to degradation in solution.[1][2] Common stability issues include hydrolysis, precipitation, and photodegradation.[3][4][5] The stability is significantly influenced by the solution's pH, temperature, exposure to light, and the type of solvent or buffer used.[3][4][5][6] For instance, 5-FU is known to degrade in alkaline conditions and can precipitate at lower pH values.[7][8][9]

Q2: What factors have the most significant impact on the stability of fluorinated pyrimidine solutions?

A2: Several factors can influence the stability of fluorinated pyrimidines in solution. The most critical factors include:

  • pH: The stability of 5-FU is highly pH-dependent. It exhibits noticeable hydrolysis in acidic solutions and significant degradation under alkaline conditions.[3][7][10] Precipitation can occur at pH values below 8.5.[9]

  • Temperature: Higher temperatures generally accelerate the degradation of medicinal products, including fluorinated pyrimidines.[6] Conversely, storage at lower temperatures, such as refrigeration or freezing, can enhance stability, although crystallization can be a concern at low temperatures.[4][11][12]

  • Light Exposure: 5-FU is photosensitive and should be protected from light to prevent photodegradation.[5][6]

  • Concentration: The concentration of the fluorinated pyrimidine solution can affect its stability, with crystallization being a potential issue at higher concentrations, especially at low temperatures.[4]

  • Formulation and Container: The choice of solvent, buffer system, and container material can also impact stability.[6][11][13] For example, 5-FU degradation pathways differ between sodium hydroxide solutions and Tris buffers.[13] Leaching of substances like diethylhexylphthalate (DEHP) from plastic containers can occur, although typically at low levels.[9]

Q3: How can I minimize the degradation of my fluorinated pyrimidine solution during experimental procedures?

A3: To minimize degradation, consider the following best practices:

  • Control pH: Maintain the pH of your solution within a range where the specific fluorinated pyrimidine is most stable. For 5-FU, a slightly alkaline pH is often preferred to prevent precipitation, but highly alkaline conditions can cause degradation.[3][9] The use of appropriate buffers can help maintain a stable pH.[14]

  • Manage Temperature: Prepare and store solutions at appropriate temperatures. For long-term storage, freezing at -20°C has been shown to maintain the stability of 5-FU solutions.[11] For short-term storage, refrigeration at 2-8°C is often recommended.[15][16] Avoid repeated freeze-thaw cycles.[17]

  • Protect from Light: Always protect fluorinated pyrimidine solutions from light by using amber vials or by wrapping containers in aluminum foil.[5][17]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before use. If storing solutions, do so for the shortest possible time under validated conditions.[17]

  • Use High-Quality Reagents: Utilize high-purity solvents and reagents to avoid introducing contaminants that could accelerate degradation.[18]

Section 2: Troubleshooting Guide

Problem 1: I'm observing a precipitate in my 5-FU solution. What is the likely cause and how can I resolve it?

Possible Cause: Precipitation of 5-FU is often related to the pH of the solution. 5-FU has a pKa of approximately 8.0-8.1, and its solubility decreases in acidic conditions.[3] Precipitates have been observed in solutions with a pH below 8.5.[9] Crystallization can also occur at low temperatures, especially at higher concentrations.[4]

Troubleshooting Steps:

  • Check the pH: Measure the pH of your solution. If it is below 8.5, adjust it to a slightly more alkaline pH using a suitable buffer or pH adjuster.

  • Review Preparation Protocol: Ensure that the correct diluents and concentrations are being used as specified in your protocol.

  • Consider Temperature: If the solution has been stored at a low temperature, the precipitate might be due to crystallization. Gentle warming to room temperature may redissolve the precipitate. However, be cautious not to overheat the solution, as this can accelerate degradation.[18]

  • Visual Inspection: Before use, always visually inspect solutions for any particulate matter or color change.[11]

Problem 2: My experimental results are inconsistent. Could this be related to the degradation of my fluorinated pyrimidine solution?

Possible Cause: Inconsistent experimental results can indeed be a consequence of the degradation of the active compound. The concentration of the fluorinated pyrimidine may be decreasing over the course of your experiment, leading to variable outcomes.[17]

Troubleshooting Steps:

  • Assess Stability Under Experimental Conditions: It is crucial to determine the stability of your compound in the specific media and under the conditions of your assay (e.g., 37°C, 5% CO2).[17]

  • Perform a Stability Study: Incubate the fluorinated pyrimidine solution under your experimental conditions and analyze samples at different time points using a stability-indicating method like HPLC.[17] This will help you understand the degradation kinetics.

  • Prepare Fresh Dilutions: For each experiment, prepare fresh working solutions from a stable, frozen stock solution. Avoid using dilute aqueous solutions that have been stored for extended periods.[17]

  • Frequent Media Changes: For long-term experiments, consider performing frequent media changes with freshly prepared compound to maintain a consistent concentration.[18]

Problem 3: I suspect my 5-FU solution is degrading, but I don't see any additional peaks in my HPLC chromatogram. Why might this be?

Possible Cause: The absence of degradation peaks in an HPLC chromatogram does not always mean that no degradation has occurred. Some degradation products of 5-FU are non-chromophoric, meaning they do not absorb UV light at the detection wavelength used and are therefore not detected.[7] It has been reported that under alkaline conditions, 5-FU degrades into low molecular weight, non-chromophoric compounds.[7]

Troubleshooting Steps:

  • Monitor the Analyte Peak: Instead of looking for new peaks, carefully monitor the peak area of the parent compound (5-FU). A decrease in its peak area over time is a clear indication of degradation.[8]

  • Employ Alternative Detection Methods: If characterization of the degradation products is necessary, consider using other analytical techniques such as mass spectrometry (MS) or 19F NMR, which can detect a wider range of compounds.[13][19] Inductively coupled plasma mass spectrometry (ICP-MS) can be used for fluorine-specific detection.[20][21]

  • Use a Validated Stability-Indicating Method: Ensure that your HPLC method has been properly validated to be stability-indicating. This involves subjecting the drug to stress conditions (acid, base, oxidation, light, heat) to demonstrate that degradation products can be separated from the parent drug if they are detectable.[7][22]

Section 3: Quantitative Data Summary

The stability of fluorinated pyrimidines is influenced by various factors. The following tables summarize quantitative data on the stability of 5-Fluorouracil (5-FU) under different conditions.

Table 1: pH-Dependent Stability of 5-Fluorouracil (5-FU) at 37°C

pHRate Constant (k)Half-life (t1/2)Equilibrium Constant (Keq)Reference
525Not specified8.46[3][10]
614Not specified6.11[3][10]
720Not specified142.8[3][10]
7.4DisappearedNot specifiedNot applicable[3]
8DisappearedNot specifiedNot applicable[3]

Note: The units for the rate constant were not specified in the source material.

Table 2: Temperature Effects on 5-Fluorouracil (5-FU) Stability

TemperatureStorage ConditionsDurationStabilityReference
-20°CIn 0.9% Sodium Chloride (PVC bags)79 daysStable[11]
5°C ± 3°CIn 0.9% Sodium Chloride (PVC bags) after freezing and thawing28 daysStable[11]
5°CIn 5% Dextrose Injection (PVC reservoirs and elastomeric balloons)16 weeksNo significant degradation[12]
21°CIn darkness (cassettes and syringes at 50 mg/ml)7 daysDegradation does not exceed 2%[4]
21°CIn darkness (cassettes and syringes at 50 mg/ml)14 days10% diminution of active component[4]
Room TemperatureIn 5% Dextrose Injection55 days (predicted)10% change in concentration (due to water evaporation)[12]
37°CIn portable infusion pumps7 daysStable[9]

Table 3: Stability of 5-Fluorouracil (5-FU) in Different Infusion Containers

Container TypeConcentrationDiluentStorage ConditionDurationStabilityReference
PVC Bags8 mg/mL0.9% Sodium ChlorideFrozen at -20°C for 79 days, then refrigerated at 5°C ± 3°C28 daysStable[11]
Elastomeric Infusion Pumps0.1 mg/mL, 25 mg/mL, 50 mg/mLUndiluted, 0.9% Sodium Chloride, or 5% Glucose20°C-25°C or 2°C-8°C42 days + 7 days at 30°CStable[15]
MyFuser® Portable Infusion Pump4 g and 5 g in NaCl 0.9%0.9% Sodium Chloride23°C ± 2°C28 daysStable[16]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of Fluorinated Pyrimidines in Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for conducting a stability study of a fluorinated pyrimidine in a specific solution. The exact parameters (e.g., mobile phase, column, wavelength) will need to be optimized for the specific compound and potential degradants.

Objective: To determine the concentration of the fluorinated pyrimidine over time under specific storage conditions.

Materials:

  • Fluorinated pyrimidine standard

  • High-purity solvent for stock solution (e.g., DMSO, water)

  • Solution/buffer for stability testing (e.g., phosphate buffer, cell culture media)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, water, buffer)

  • pH meter

  • Incubator or water bath for temperature control

  • Light-protective containers (e.g., amber vials)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the fluorinated pyrimidine standard and dissolve it in a suitable high-purity solvent to prepare a concentrated stock solution. Ensure complete dissolution.[18]

  • Preparation of Test Solutions:

    • Dilute the stock solution with the test buffer/solution to the desired final concentration.

    • Measure and record the initial pH of the solution.

    • Dispense the test solution into several light-protected containers, one for each time point.

  • Storage and Sampling:

    • Store the containers under the desired experimental conditions (e.g., specific temperature and light exposure).

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from one of the containers for analysis.

  • HPLC Analysis:

    • Prepare a calibration curve using freshly prepared standard solutions of known concentrations.

    • Inject the samples from the stability study into the HPLC system.

    • Record the peak area of the fluorinated pyrimidine.

  • Data Analysis:

    • Use the calibration curve to determine the concentration of the fluorinated pyrimidine in each sample.

    • Plot the concentration or the percentage of the initial concentration remaining against time.

    • A significant decrease in concentration over time indicates instability under the tested conditions.[18]

Section 5: Visual Guides

The following diagrams illustrate key pathways and workflows related to the stability of fluorinated pyrimidines.

FU 5-Fluorouracil (5-FU) Hydration Stereoselective Hydration (C5-C6 double bond) FU->Hydration Stage 1 DHHFU 5,6-dihydro-5-fluoro-6-hydroxyuracil Hydration->DHHFU Defluorination Defluorination DHHFU->Defluorination Stage 2 Cleavage1 N3-C4 Bond Cleavage DHHFU->Cleavage1 Stage 2 Hydroxyuracil 5-Hydroxyuracil Defluorination->Hydroxyuracil FHUPA 2-fluoro-3-hydroxy-3-ureidopropanoic acids Cleavage1->FHUPA Cleavage2 N1-C6 Bond Breakdown FHUPA->Cleavage2 Urea Urea Cleavage2->Urea FOPA 2-fluoro-3-oxopropanoic acid (FOPA) Cleavage2->FOPA Decarboxylation Decarboxylation FOPA->Decarboxylation Facet Fluoroacetaldehyde (Facet) Decarboxylation->Facet

Caption: Degradation pathway of 5-FU in alkaline solution.[13]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (High Purity Solvent) Prep_Test Prepare Test Solution (Buffer/Media) Prep_Stock->Prep_Test Store_Sample Store Samples under Defined Conditions (Temp, Light, pH) Prep_Test->Store_Sample Sample_Time Withdraw Samples at Time Points Store_Sample->Sample_Time HPLC_Analysis Analyze by Stability-Indicating HPLC Method Sample_Time->HPLC_Analysis Data_Analysis Calculate Concentration vs. Time HPLC_Analysis->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for investigating fluoropyrimidine stability.

Stability Fluorinated Pyrimidine Solution Stability Factors Influencing Factors Stability->Factors Physical Physical Factors Factors->Physical Chemical Chemical Factors Factors->Chemical Temperature Temperature Physical->Temperature Light Light Exposure Physical->Light Container Container/Closure Physical->Container pH pH Chemical->pH Solvent Solvent/Buffer Chemical->Solvent Concentration Concentration Chemical->Concentration Oxygen Oxygen Chemical->Oxygen

Caption: Factors affecting fluorinated pyrimidine stability.[6]

References

Technical Support Center: Optimizing Fluorination in 5-Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-fluoropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical fluorination step.

Frequently Asked Questions (FAQs)

Q1: What are the most common electrophilic fluorinating agents for the synthesis of 5-fluoropyrimidines?

A1: The most widely used and commercially available electrophilic fluorinating agent for this transformation is Selectfluor™ (F-TEDA-BF₄ or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2] It is known for its stability, ease of handling, and effectiveness in fluorinating a wide range of substrates, including uracil and its derivatives.[1][3][4] Other N-F reagents like N-fluorobenzenesulfonimide (NFSI) and elemental fluorine (F₂) have also been used, though elemental fluorine requires specialized equipment and handling procedures.[5][6]

Q2: How do I choose the right solvent for my fluorination reaction?

A2: Solvent selection is critical for both safety and reaction efficiency. Acetonitrile is a commonly used solvent for fluorination reactions with Selectfluor™.[1][7] Water can also be used, sometimes in combination with organic solvents like acetonitrile.[7] It is crucial to be aware of solvent compatibility with your chosen fluorinating agent. For instance, Selectfluor™ can react exothermically with solvents like DMF, pyridine, and DMSO.[1][8] Always consult the safety data sheet and relevant literature for your specific reagent.

Q3: My reaction is complete, what is the recommended method for purification?

A3: Following the reaction, the mixture can be filtered through a pad of Celite to remove any solids. The crude product is then typically concentrated under reduced pressure.[1] Purification is commonly achieved by column chromatography on silica gel.[1][7] For high-purity requirements, for example, in pharmaceutical applications, High-Performance Liquid Chromatography (HPLC) is a powerful purification technique.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the fluorination step of 5-fluoropyrimidine synthesis.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Inactive Fluorinating Agent Use a fresh bottle of the fluorinating agent. Reagents like Selectfluor™ should be stored properly to prevent degradation.[1]
Sub-optimal Reaction Temperature Gradually increase the reaction temperature. Some fluorination reactions may require heating to proceed at a reasonable rate.[1] Conversely, for sensitive substrates, lower temperatures may be necessary to prevent decomposition.
Inappropriate Solvent Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a good starting point for many reactions.[1][7] Ensure the solvent is dry, as moisture can deactivate the fluorinating agent.
Presence of Inhibitors Ensure all glassware is clean and free of contaminants that could interfere with the reaction.

Problem 2: Formation of Multiple Products and Low Regioselectivity

Potential Cause Suggested Solution
Multiple Reactive Sites on the Pyrimidine Ring The pyrimidine ring has multiple C-H bonds that can be fluorinated, leading to a mixture of isomers.[1] The regioselectivity is influenced by the electronic and steric properties of the substituents on the ring.[10]
Reaction Conditions Favoring Multiple Products Modifying the solvent can influence regioselectivity. For example, in some iodination reactions mediated by Selectfluor™, switching from acetonitrile to methanol changed the position of halogenation.[11] The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in pyrazole formation, a strategy that could be explored for pyrimidines.[12]
Lack of a Directing Group The directing effect of existing functional groups can be exploited to achieve higher regioselectivity.[1] Consider computational modeling to predict the most reactive sites on your specific substrate.[10]

Problem 3: Formation of Byproducts

Potential Cause Suggested Solution
Substrate Decomposition Employ milder reaction conditions, such as lower temperatures or the use of a weaker base. For sensitive substrates, neutral fluorination methods should be considered.[1]
Dimerization of Starting Material or Intermediates The use of a mild base like Li₂CO₃ at low temperatures has been effective in preventing the formation of dimeric byproducts in the fluorination of other heterocycles.[1]
Reaction with Solvent As mentioned, some fluorinating agents can react with certain solvents. Ensure the chosen solvent is inert under the reaction conditions.[1][8]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of 5-fluorouracil and related compounds under various conditions.

Table 1: Synthesis of 5-Fluorouracil from Cytosine using Elemental Fluorine

Starting MaterialSolventTemperatureYield (%)Reference
CytosineWater5°C87.7[13]
CytosineWater40-50°CNot specified[13]
CytosineAcetic acid/WaterNot specified60[13]
Cytosine2,2,2-Trifluoroethanol20°C55[13]
CytosineTrifluoroacetic acid/Water10°CNot specified[13]

Table 2: Fluorination of Various Substrates with Selectfluor™ (F-TEDA-BF₄)

SubstrateSolventTemperatureProductYield (%)Reference
AcetoacetanilideAcetonitrile/WaterRoom Temp.2,2-difluoro-3-oxo-N-phenylbutanamide92[7]
HexamethylbenzeneAcetonitrile55°CBenzylic functionalized productsNot specified[11]
UracilTrifluoroacetic acid-10°C5-Fluorouracil89.4[6]
2'-Iodoacetophenone derivativeAcetonitrileRoom Temp.Methyl(trifluoromethyl)fluoroiodane68[14]

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of Uracil using Selectfluor™

This protocol is a generalized procedure based on common practices reported in the literature.

Materials:

  • Uracil

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • In a clean, dry flask, dissolve uracil (1.0 eq) in anhydrous acetonitrile.

  • Add Selectfluor™ (1.1-1.5 eq) to the solution in portions while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 5-fluorouracil.

Protocol 2: HPLC Purification of 5-Fluoropyrimidines

This is a general protocol for the purification of 5-fluoropyrimidine derivatives using reverse-phase HPLC.[9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Filter both mobile phases through a 0.45 µm or 0.2 µm filter before use.

Procedure:

  • Sample Preparation: Dissolve the crude 5-fluoropyrimidine derivative in a suitable solvent (e.g., a mixture of Mobile Phase A and B) and filter through a 0.2 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 95% B over 30 minutes) to elute the compound of interest. The exact gradient will need to be optimized for your specific compound.

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified 5-fluoropyrimidine.

Visualizations

Experimental_Workflow_Fluorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Uracil in Acetonitrile reagent Add Selectfluor™ start->reagent monitor Monitor by TLC/LC-MS reagent->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end_node Pure 5-Fluorouracil purify->end_node

Caption: Experimental workflow for the fluorination of uracil.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Conversion cause1 Inactive Reagent start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 sol1 Use fresh reagent cause1->sol1 sol2 Optimize temperature (increase or decrease) cause2->sol2 sol3 Screen anhydrous, non-nucleophilic solvents cause3->sol3

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Column Chromatography Purification of Fluoropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of fluoropyrimidine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor or No Separation of the Target Fluoropyrimidine Compound from Impurities.

  • Question: Why is my fluoropyrimidine compound co-eluting with impurities, even with a solvent system that shows good separation on TLC?

  • Answer: This can be a frustrating issue with several potential causes. Firstly, the difference in polarity between your diastereomers might be very small, making separation by standard column chromatography challenging.[1] Literature often describes the need for repeated column chromatography to achieve separation in such cases.[1] Secondly, for highly polar compounds, it's possible that what appears as a single spot on TLC is actually your compound and an impurity that crystallizes together in the column, blocking the solvent flow. In other instances, one of the spots on the TLC may be a degradation product of the other, with the degradation actively occurring on the silica gel during the column run.[2]

    Solutions:

    • Optimize the Mobile Phase: A slight adjustment in solvent polarity can sometimes be sufficient. For separating diastereomers, which often have very similar polarities, trying different solvent systems is key.[1][3] Consider using a mixture of three solvents to fine-tune the selectivity. For very polar compounds that do not move from the baseline even with 100% ethyl acetate, more aggressive solvent systems may be necessary.[2] For instance, a stock solution of 10% ammonium hydroxide in methanol can be used as a component (1-10%) in dichloromethane for eluting very polar compounds.[2]

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching the stationary phase is the next logical step. Silica gel is slightly acidic and may not be suitable for all fluoropyrimidines, especially those that are acid-sensitive.[2] Consider using neutral alumina or deactivated silica gel.[2] For separating diastereomers, sometimes a normal phase column with a non-polar mobile phase can provide good resolution.[4]

    • Recycling Chromatography: This technique can be a powerful tool for separating difficult-to-resolve mixtures by effectively increasing the column length without increasing system pressure.[5]

Issue 2: The Fluoropyrimidine Compound is Not Eluting from the Column.

  • Question: My fluoropyrimidine compound seems to be irreversibly stuck on the silica gel column. What could be the reason, and how can I recover it?

  • Answer: This is a common problem, especially with polar or acidic compounds. There are several potential reasons for this issue:

    • Compound Instability: Your compound may be degrading on the acidic silica gel.[2] This is a known issue for acid-sensitive molecules.[1]

    • Strong Adsorption: The polarity of your compound might be too high, causing it to bind very strongly to the polar stationary phase. Carboxylic acid groups, for example, can interact strongly with silica gel.

    • Incorrect Solvent System: The mobile phase you are using may not be polar enough to elute your compound.[2]

    Solutions:

    • Test for Stability: Before running a column, it's crucial to check if your compound is stable on silica gel. This can be done using a 2D TLC.[2]

    • Use a More Polar Eluent: Gradually increase the polarity of your mobile phase. A "flush" with a very polar solvent like methanol at the end of the chromatography run can help elute highly retained compounds.

    • Modify the Stationary Phase: If your compound is acid-sensitive, consider using deactivated silica gel or neutral alumina.[2]

    • Modify the Mobile Phase: For acidic compounds, adding a small amount of a modifier like acetic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica gel, allowing it to elute.

Issue 3: Peak Tailing or Fronting in Fractions.

  • Question: The fractions containing my fluoropyrimidine compound show significant peak tailing (or fronting) on TLC analysis. What causes this and how can I improve the peak shape?

  • Answer: Poor peak shape is often indicative of undesirable interactions between your compound and the stationary phase or issues with the loading and running of the column.

    • Peak Tailing: This is often caused by strong, non-ideal interactions between the analyte and the stationary phase, such as the interaction of a basic fluoropyrimidine with acidic silanol groups on the silica surface. It can also be a result of column overload.

    • Peak Fronting: This is typically a sign of column overload, where too much sample has been loaded onto the column for the given diameter.

    Solutions:

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.

    • Optimize Loading Technique: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a narrow band at the top of the column.[4] Dry loading, where the sample is pre-adsorbed onto a small amount of silica, can often improve peak shape.[4]

    • Mobile Phase Additives: For basic compounds that exhibit tailing, adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can help to saturate the acidic sites on the silica gel and improve peak shape.

    • Change Stationary Phase: Using an end-capped stationary phase can minimize interactions with residual silanols.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying fluoropyrimidine compounds?

A1: The choice of stationary phase is highly dependent on the specific properties of your fluoropyrimidine compound.

  • Normal-Phase Chromatography (Silica Gel): This is the most common choice. However, standard silica gel is slightly acidic, which can be problematic for acid-sensitive compounds, potentially leading to degradation.[1][2] In such cases, deactivated (neutralized) silica gel or neutral alumina are better alternatives.[2]

  • Reversed-Phase Chromatography (C18): For more polar fluoropyrimidine compounds, reversed-phase chromatography can be a good option. Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

  • Chiral Stationary Phases: For the separation of enantiomers, a chiral stationary phase is necessary.[3][5] Diastereomers, however, can often be separated on standard achiral columns.[3]

Q2: How do I choose the right mobile phase for my fluoropyrimidine purification?

A2: The ideal mobile phase should provide a good separation of your target compound from impurities, with a retention factor (Rf) of around 0.2-0.4 for your product on a TLC plate.

  • Start with TLC: Thin-layer chromatography is an indispensable tool for quickly screening different solvent systems. Start with a binary mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Adjusting Polarity: If your compound has a very low Rf, you need to increase the polarity of the mobile phase (increase the proportion of the more polar solvent). If the Rf is too high, decrease the polarity.

  • Gradient Elution: For complex mixtures with components of widely varying polarities, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often more effective than an isocratic (constant composition) elution.

  • Mobile Phase Modifiers: As mentioned in the troubleshooting section, adding small amounts of acids (e.g., acetic acid) or bases (e.g., triethylamine) can significantly improve the separation and peak shape for acidic or basic compounds, respectively.

Q3: How does the fluorine atom in my compound affect its behavior on column chromatography?

A3: The presence of fluorine atoms can significantly alter the physicochemical properties of a pyrimidine molecule, which in turn affects its chromatographic behavior.

  • Polarity: Fluorine is highly electronegative, which can increase the polarity of a molecule. This generally leads to stronger interactions with polar stationary phases like silica gel, requiring a more polar mobile phase for elution.

  • pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring. This change in basicity can affect the compound's interaction with the stationary phase and its solubility in the mobile phase.

  • Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, which can be exploited for separation on specialized fluorinated stationary phases.

Q4: What are some common impurities I might encounter during the purification of fluoropyrimidines?

A4: The impurities will depend on the specific synthesis route. However, some common classes of impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

  • Reagents and Catalysts: Reagents used in the reaction may persist in the crude mixture.

  • Side Products: Side reactions can lead to the formation of structurally related impurities, which can be challenging to separate.

  • Diastereomers/Enantiomers: If your synthesis creates chiral centers, you may have a mixture of stereoisomers that require separation.[3]

  • Degradation Products: The target compound may degrade during the reaction, work-up, or even on the chromatography column itself.[2]

Quantitative Data for Fluoropyrimidine Purification

The following tables summarize chromatographic conditions used for the analysis of some common fluoropyrimidine compounds. While much of the available data is for HPLC, the principles of mobile phase and stationary phase selection are transferable to column chromatography.

Table 1: HPLC Conditions for Capecitabine and its Metabolites

ParameterConditionReference
Column Atlantis T3-C18 (3.0 µm, 2.1 × 100 mm)[6]
Mobile Phase Gradient of 0.0075% formic acid in water (pH 4) and acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Detection UHPLC-MS/MS[6]
Linear Range 20.0–5000.0 ng/mL for all analytes[6]

Table 2: HPLC Conditions for Gemcitabine

ParameterConditionReference
Column Reversed-phase C18 (Luna® Omega, 1.6 µm, 100 × 2.1 mm)[2]
Mobile Phase 95% phosphate buffer (0.01 M, pH 7) and 5% acetonitrile (isocratic)[2]
Flow Rate 0.4 mL/min[2]
Detection PDA at 275 nm[2]
Linear Range 2-10 mg/mL[2]

Table 3: HPLC Conditions for 5-Fluorouracil (5-FU)

ParameterConditionReference
Column Nucleodur C18 (5 µm, 250mm × 4.6mm)[7]
Mobile Phase 0.5% Ortho-Phosphoric Acid and methanol (95:5, v/v) (isocratic)[7]
Flow Rate 0.8 mL/min[7]
Detection UV at 266 nm[7]
Linear Range 2-10 µg/mL[7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Fluoropyrimidine Compound

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent system determined from TLC analysis.

  • Column Packing: Pour the slurry into the chromatography column. Gently tap the column to ensure even packing and to remove any air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude fluoropyrimidine compound in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Carefully apply the solution to the top of the silica bed using a pipette.[4]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[4] Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column. Apply pressure (e.g., from a pump or air line) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes or vials).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified fluoropyrimidine compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the purification of fluoropyrimidine compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction 1. Synthesis workup Aqueous Work-up reaction->workup tlc TLC Analysis for Solvent System Selection workup->tlc 2. Crude Product column Column Chromatography tlc->column Optimized Eluent fractions Fraction Collection & Analysis column->fractions evaporation Solvent Evaporation fractions->evaporation Combine Pure Fractions purity Purity Check (e.g., HPLC, NMR) evaporation->purity 3. Purified Product characterization Structural Characterization purity->characterization product Pure Fluoropyrimidine Compound characterization->product

Caption: General workflow for the synthesis and purification of a fluoropyrimidine compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Compound Instability on Silica start->cause1 cause2 Suboptimal Mobile Phase start->cause2 cause3 Inappropriate Stationary Phase start->cause3 cause4 Column Overload start->cause4 solution1 2D TLC Stability Test cause1->solution1 solution2 Use Deactivated Silica / Alumina cause1->solution2 solution3 Optimize Eluent Polarity / Additives cause2->solution3 solution4 Change Stationary Phase (e.g., C18) cause3->solution4 solution5 Reduce Sample Load cause4->solution5 solution6 Dry Loading cause4->solution6

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Validation & Comparative

A Comparative Analysis of 2-Alkoxy-5-Fluoropyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of 2-alkoxy-5-fluoropyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, structure-activity relationships (SAR), and biological performance, supported by experimental data and protocols.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in drug discovery, known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The substitution pattern on the pyrimidine ring plays a crucial role in determining the biological activity of these compounds.[1] Specifically, the 5-fluoro substitution is a well-established strategy to enhance metabolic stability and biological activity. The 2-alkoxy group, on the other hand, can modulate the compound's lipophilicity, solubility, and interaction with biological targets. This guide focuses on the comparative effects of varying the 2-alkoxy substituent on the overall performance of 5-fluoropyrimidine derivatives.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory potency of a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives against xanthine oxidase. This data provides a clear comparison of how the nature of the alkoxy group influences the inhibitory activity.

Compound IDR (Alkoxy Group)IC50 (μM) against Xanthine Oxidase[3]
8a Methoxy (-OCH3)0.5677
8b Ethoxy (-OCH2CH3)0.2351
8c n-Propoxy (-O(CH2)2CH3)0.1255
8d Isopropoxy (-OCH(CH3)2)0.1732
8e n-Butoxy (-O(CH2)3CH3)0.0886
8f Isobutoxy (-OCH2CH(CH3)2)0.1021
8g n-Pentoxy (-O(CH2)4CH3)0.0632
8h Isopentoxy (-OCH2CH2CH(CH3)2)0.0754
8i n-Hexoxy (-O(CH2)5CH3)0.0511
8j Cyclopentyloxy0.0915
Febuxostat (Reference) N/A0.0213

Data extracted from a study on 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as xanthine oxidase inhibitors.[3]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals a clear structure-activity relationship for the 2-alkoxy group in this series of pyrimidine derivatives:

  • Chain Length: Increasing the length of the linear alkoxy chain from methoxy to hexoxy generally leads to a significant increase in inhibitory potency.

  • Branching: Branched alkoxy groups (isopropoxy, isobutoxy, isopentoxy) are generally less potent than their linear counterparts.

  • Cyclic vs. Acyclic: The cyclopentyloxy group shows comparable potency to the n-butoxy and isobutoxy groups.

These findings suggest that a longer, linear alkoxy chain at the 2-position enhances the inhibitory activity against xanthine oxidase in this particular scaffold. This is likely due to improved hydrophobic interactions within the enzyme's active site.

Experimental Protocols

General Synthesis of 2-Alkoxy-5-Fluoropyrimidine Derivatives

A general synthetic route to 2-alkoxy-5-fluoropyrimidine derivatives can be conceptualized based on established pyrimidine synthesis methodologies. A common starting material is a 2,4-dichloro-5-fluoropyrimidine.

Step 1: Selective Alkoxylation at C2

2,4-dichloro-5-fluoropyrimidine is reacted with a corresponding sodium alkoxide (NaOR) in an appropriate solvent like tetrahydrofuran (THF) or the corresponding alcohol (ROH) at a controlled temperature, often ranging from 0°C to room temperature. The greater reactivity of the chlorine at the C4 position often allows for selective substitution at C2 by carefully controlling the reaction conditions.

Step 2: Further Functionalization at C4

The resulting 2-alkoxy-4-chloro-5-fluoropyrimidine can then undergo nucleophilic substitution at the C4 position with various amines or other nucleophiles to generate a library of derivatives.

In Vitro Xanthine Oxidase Inhibition Assay[3]

The inhibitory activity of the compounds against xanthine oxidase is determined spectrophotometrically. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.

  • Reaction Mixture: A typical reaction mixture contains phosphate buffer (pH 7.5), the test compound dissolved in DMSO, and xanthine oxidase enzyme solution.

  • Pre-incubation: The enzyme and the test compound are pre-incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate, xanthine.

  • Measurement: The rate of uric acid formation is monitored by measuring the change in absorbance at 295 nm over time using a spectrophotometer.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (General Protocol)

The anti-proliferative activity of pyrimidine derivatives is often evaluated using a standard MTT assay.[4]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction1 Step 1: Selective Alkoxylation cluster_intermediate Intermediate cluster_reaction2 Step 2: C4-Functionalization cluster_final Final Product 2,4-dichloro-5-fluoropyrimidine 2,4-dichloro-5-fluoropyrimidine Reaction_1 Nucleophilic Substitution 2,4-dichloro-5-fluoropyrimidine->Reaction_1 Sodium Alkoxide (NaOR) Sodium Alkoxide (NaOR) Sodium Alkoxide (NaOR)->Reaction_1 2-alkoxy-4-chloro-5-fluoropyrimidine 2-alkoxy-4-chloro-5-fluoropyrimidine Reaction_1->2-alkoxy-4-chloro-5-fluoropyrimidine Reaction_2 Nucleophilic Substitution 2-alkoxy-4-chloro-5-fluoropyrimidine->Reaction_2 Nucleophile (e.g., R'NH2) Nucleophile (e.g., R'NH2) Nucleophile (e.g., R'NH2)->Reaction_2 2-alkoxy-4-substituted-5-fluoropyrimidine 2-alkoxy-4-substituted-5-fluoropyrimidine Reaction_2->2-alkoxy-4-substituted-5-fluoropyrimidine

Caption: General synthetic workflow for 2-alkoxy-5-fluoropyrimidine derivatives.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis 2-Alkoxy-5-fluoropyrimidine Derivative 2-Alkoxy-5-fluoropyrimidine Derivative 2-Alkoxy-5-fluoropyrimidine Derivative->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: A representative signaling pathway often targeted by pyrimidine kinase inhibitors.

G Compound Library Synthesis Compound Library Synthesis Primary Screening (e.g., Kinase Assay) Primary Screening (e.g., Kinase Assay) Compound Library Synthesis->Primary Screening (e.g., Kinase Assay) Hit Identification Hit Identification Primary Screening (e.g., Kinase Assay)->Hit Identification Secondary Screening (e.g., Cell Proliferation Assay) Secondary Screening (e.g., Cell Proliferation Assay) Hit Identification->Secondary Screening (e.g., Cell Proliferation Assay) Active Compounds Lead Compound Selection Lead Compound Selection Secondary Screening (e.g., Cell Proliferation Assay)->Lead Compound Selection Lead Optimization (SAR Studies) Lead Optimization (SAR Studies) Lead Compound Selection->Lead Optimization (SAR Studies) Promising Leads In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization (SAR Studies)->In Vivo Efficacy Studies

Caption: A typical experimental workflow for the discovery of pyrimidine-based inhibitors.

References

In Vitro Efficacy of Fluoropyrimidine Analogs in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of the cytotoxic effects of three key fluoropyrimidine analogs—5-Fluorouracil (5-FU), Capecitabine, and Trifluridine—across a panel of human cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' performance in preclinical models.

Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of 5-FU, Capecitabine, and Trifluridine in various cancer cell lines, as determined by in vitro cytotoxicity assays. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.

Table 1: IC50 Values in Breast Cancer Cell Lines

Cell LineDrugIC50 (µM)Exposure TimeCitation
MCF-75-FU2.9248 hours[1]
MCF-7Capecitabine7046.948 hours[1]
MCF-75-FU9.8572 hours[2]
MDA-MB-2315-FU9.672 hours[3]

Table 2: IC50 Values in Colorectal Cancer Cell Lines

Cell LineDrugIC50 (µM)Exposure TimeCitation
HCT-1165-FU11.372 hours[4]
HT-295-FU11.25120 hours[4]
DLD-1Trifluridine (FTD)>22-fold increase in resistant lineNot Specified[5]
HCT-116Trifluridine (FTD)>22-fold increase in resistant lineNot Specified[5]
RKOTrifluridine (FTD)>22-fold increase in resistant lineNot Specified[5]

Table 3: IC50 Values in Gastric Cancer Cell Lines

Cell LineDrugIC50 (µM)Exposure TimeCitation
MKN-455-FU3.8-11.6 fold resistance increaseNot Specified[6]
MKN-285-FUNot Specified72 hours[7]
MKN-745-FUNot Specified72 hours[7]
KATO-III5-FUNot Specified72 hours[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assays: MTT and XTT

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and allowed to adhere and grow for 24-48 hours.[12]

  • Drug Treatment: The cells are then treated with various concentrations of the fluoropyrimidine analogs. Control wells with untreated cells are also included. The plates are incubated for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.[12] The plates are then incubated for 1-4 hours at 37°C.[10][12]

  • Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of >650 nm can be used for background subtraction.[12]

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another colorimetric method to determine cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[12][13]

  • Cell Seeding and Drug Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.[12]

  • XTT Reagent Preparation: Immediately before use, the XTT labeling reagent is mixed with an electron-coupling reagent.[12]

  • XTT Addition: 50 µL of the freshly prepared XTT labeling mixture is added to each well.[12]

  • Incubation: The plate is incubated for 2-4 hours at 37°C.[12]

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of around 660 nm can be used for background correction.[12]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of fluoropyrimidine analogs are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of their metabolites into DNA and RNA, leading to cell death.

Fluoropyrimidine_Metabolism Capecitabine Capecitabine dFCR 5'-dFCR Capecitabine->dFCR CES Tegafur Tegafur FU 5-Fluorouracil (5-FU) Tegafur->FU CYP2A6 FUMP FUMP FU->FUMP OPRT FUDR FUDR FU->FUDR TP DPD DPD FU->DPD Catabolism FTD Trifluridine (FTD) FTD_MP FTD Monophosphate FTD->FTD_MP TK dFUR 5'-dFUR dFCR->dFUR CDA dFUR->FU TP FUDP FUDP FUMP->FUDP UK FUTP FUTP FUDP->FUTP UK FdUDP FdUDP FUDP->FdUDP RNR RNA RNA FUTP->RNA RNA Incorporation FdUMP FdUMP FUDR->FdUMP TK TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP UK DNA DNA FdUTP->DNA DNA Incorporation FTD_TP FTD Triphosphate FTD_MP->FTD_TP TK FTD_TP->DNA DNA Incorporation Cell_Death Cell Death dTMP dTMP dUMP dUMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis CES CES CDA CDA TP TP UP UP CYP2A6 CYP2A6 OPRT OPRT UK UK RNR RNR TK TK

Caption: Metabolic activation pathways of fluoropyrimidine analogs.

The diagram above illustrates the conversion of the prodrugs Capecitabine and Tegafur to the active drug 5-FU. 5-FU is then metabolized into three active metabolites: fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting its function. FdUTP is incorporated into DNA, leading to DNA damage. FdUMP inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to a depletion of thymidine and subsequent cell death. Trifluridine is directly phosphorylated to its active triphosphate form and incorporated into DNA.[14][15][16]

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Fluoropyrimidine Analogs) A->B C 3. Incubation (24-72 hours) B->C D_MTT 4a. Add MTT Reagent C->D_MTT MTT Assay D_XTT 4b. Add XTT Reagent C->D_XTT XTT Assay E_MTT 5a. Incubate (1-4 hours) D_MTT->E_MTT F_MTT 6a. Add Solubilization Solution E_MTT->F_MTT G 7. Measure Absorbance F_MTT->G E_XTT 5b. Incubate (2-4 hours) D_XTT->E_XTT E_XTT->G H 8. Calculate IC50 G->H

Caption: General workflow for in vitro cytotoxicity assays.

The workflow diagram outlines the key steps involved in determining the IC50 values of the fluoropyrimidine analogs using MTT or XTT assays. The process begins with seeding the cancer cells, followed by treatment with the drugs and an incubation period. Subsequently, the respective reagents are added, and after a final incubation, the absorbance is measured to determine cell viability and calculate the IC50.[12][13]

References

Validating the Biological Target of 2-Ethoxy-5-fluoropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of 2-Ethoxy-5-fluoropyrimidine, a derivative of the widely used anticancer agent 5-Fluorouracil (5-FU). Due to the limited publicly available data on this compound, this document focuses on the established mechanism of action for the fluoropyrimidine class of drugs, which primarily target Thymidylate Synthase (TS). We present a comparative analysis with 5-FU and other relevant compounds, alongside detailed experimental protocols to enable researchers to independently verify the biological activity of this compound.

Introduction to Fluoropyrimidines and Thymidylate Synthase

Fluoropyrimidines are a class of antimetabolite drugs that interfere with the synthesis of pyrimidine nucleotides, essential components of DNA. The primary mechanism of action for this class, including the parent compound 5-FU, is the inhibition of Thymidylate Synthase (TS).[1] TS is a crucial enzyme that catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair.[1]

Upon administration, 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which effectively blocks the enzyme's function.[1] This inhibition leads to a depletion of dTMP, resulting in "thymineless death," particularly in rapidly proliferating cancer cells.[2]

This compound, also known as 2-Ethoxy-5-fluoropyrimidin-4(1H)-one, is structurally related to 5-FU.[3][4][5][6] While it is hypothesized to share the same biological target, Thymidylate Synthase, direct experimental validation is necessary to confirm this. This guide outlines the essential experiments to perform this validation.

Comparative Performance Data

CompoundTargetIC50 (Enzymatic Assay)Ki (Inhibition Constant)Cell Growth Inhibition (IC50) - MCF-7Cell Growth Inhibition (IC50) - HCT-116
This compound Thymidylate Synthase To be determined To be determined To be determined To be determined
5-Fluorouracil (5-FU)Thymidylate Synthase~100-300 nM (as FdUMP)~1-10 nM (as FdUMP)Variable (µM range)Variable (µM range)
PemetrexedThymidylate Synthase6.75 µM1.3 nM~100-200 nM~50-100 nM

Note: IC50 and Ki values for 5-FU are for its active metabolite, FdUMP, and can vary depending on the assay conditions. Cell growth inhibition values are highly cell-line dependent.

Experimental Protocols for Target Validation

To validate that this compound targets and inhibits Thymidylate Synthase, a series of key experiments should be performed.

This assay measures the enzymatic activity of TS by monitoring the change in absorbance resulting from the oxidation of a cofactor.

Principle: The conversion of dUMP to dTMP by TS is coupled to the oxidation of 5,10-methylenetetrahydrofolate to dihydrofolate (DHF). This oxidation can be monitored by measuring the increase in absorbance at 340 nm.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, dithiothreitol (DTT), and EDTA. Add the enzyme source (purified TS or cell lysate).

  • Inhibitor Incubation: Add varying concentrations of this compound or a control inhibitor (e.g., Pemetrexed) to the reaction mixture and incubate for a specified time.

  • Substrate and Cofactor Addition: Add dUMP and 5,10-methylenetetrahydrofolate to initiate the reaction.

  • Spectrophotometric Monitoring: Immediately place the reaction mixture in a spectrophotometer and record the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the IC50 value for this compound by plotting the reaction rate against the inhibitor concentration.

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.

Principle: The thermal stability of a protein is altered upon ligand binding. Proteins bound to a drug are often stabilized and remain soluble at higher temperatures.[8] This change can be detected by Western blotting.[8][9]

Protocol:

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[8]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of soluble Thymidylate Synthase in each sample using Western blotting with a specific anti-TS antibody.

  • Data Analysis: Plot the amount of soluble TS against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

This experiment assesses the functional consequence of TS inhibition.

Principle: Inhibition of TS leads to an imbalance in nucleotide pools, which can trigger DNA damage responses. Western blotting can be used to detect markers of this response, such as the phosphorylation of histone H2AX (γH2AX).

Protocol:

  • Cell Treatment and Lysis: Treat cancer cell lines with this compound, 5-FU (as a positive control), and a vehicle control for various time points. Lyse the cells to extract total protein.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[1]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Thymidylate Synthase, γH2AX, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities to determine the relative protein levels and phosphorylation status. An increase in γH2AX levels would indicate DNA damage resulting from TS inhibition.

Visualizing Pathways and Workflows

The following diagrams illustrate the key concepts and experimental procedures involved in validating the biological target of this compound.

Fluoropyrimidine_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Metabolites Metabolites This compound->Metabolites Metabolic Activation FdUMP FdUMP Metabolites->FdUMP TS-FdUMP Complex Inactive Ternary Complex FdUMP->TS-FdUMP Complex TS Thymidylate Synthase TS->TS-FdUMP Complex dTMP dTMP TS-FdUMP Complex->dTMP Inhibition dUMP dUMP dUMP->dTMP Catalyzed by TS DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Apoptosis Cell Death (Apoptosis) DNA Synthesis->Apoptosis Inhibition leads to

Figure 1. Hypothesized signaling pathway of this compound.

Target_Validation_Workflow Start Start TS_Assay Thymidylate Synthase Inhibition Assay Start->TS_Assay Biochemical Validation CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Cellular Target Engagement Western_Blot Western Blot for Downstream Effects Start->Western_Blot Functional Cellular Outcome Data_Analysis Data Analysis and Comparison TS_Assay->Data_Analysis CETSA->Data_Analysis Western_Blot->Data_Analysis Conclusion Target Validated Data_Analysis->Conclusion Positive Result Revise Hypothesis Revision Data_Analysis->Revise Negative Result

Figure 2. Experimental workflow for target validation.

Logical_Relationship cluster_assays Experimental Evidence Compound This compound Binds_TS Binds to Thymidylate Synthase? Compound->Binds_TS Inhibits_TS Inhibits TS Activity? Binds_TS->Inhibits_TS Yes Validated Biological Target Validated Cytotoxicity Induces Cancer Cell Death? Inhibits_TS->Cytotoxicity Yes Cytotoxicity->Validated Yes CETSA_evidence CETSA CETSA_evidence->Binds_TS Enzyme_assay_evidence Enzymatic Assay Enzyme_assay_evidence->Inhibits_TS Cell_assay_evidence Cytotoxicity Assay Cell_assay_evidence->Cytotoxicity

Figure 3. Logical relationship for target validation.

References

A Head-to-Head Comparison of Fluorinated Pyrimidine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorinated pyrimidines have been a cornerstone of cancer chemotherapy for over six decades, demonstrating significant efficacy against a wide range of solid tumors. The parent compound, 5-fluorouracil (5-FU), has paved the way for the development of novel scaffolds and prodrugs designed to enhance oral bioavailability, improve tumor selectivity, and reduce systemic toxicity. This guide provides an in-depth, head-to-head comparison of four key fluorinated pyrimidine-based therapeutic strategies: 5-Fluorouracil, Capecitabine, Tegafur-based combinations (like S-1), and Trifluridine/Tipiracil. We present a summary of their mechanisms of action, comparative preclinical and clinical data, and detailed experimental protocols to support further research and development in this critical area of oncology.

Overview of Fluorinated Pyrimidine Scaffolds

The strategic incorporation of fluorine into the pyrimidine ring has led to the development of potent antimetabolites that interfere with DNA and RNA synthesis in rapidly dividing cancer cells. While all the discussed agents ultimately lead to the disruption of nucleic acid synthesis, their distinct pharmacological properties result in different efficacy and safety profiles.

  • 5-Fluorouracil (5-FU): The archetypal fluorinated pyrimidine, administered intravenously due to erratic oral absorption. It requires intracellular activation to exert its cytotoxic effects.

  • Capecitabine: An orally administered prodrug of 5-FU, designed for tumor-selective activation, thereby aiming to increase efficacy at the tumor site while minimizing systemic side effects.[1]

  • Tegafur-based combinations (e.g., S-1): Tegafur is another oral prodrug of 5-FU. It is often co-administered with modulators like gimeracil and oteracil (in the combination S-1) to enhance 5-FU's bioavailability and reduce its gastrointestinal toxicity.[1][2]

  • Trifluridine/Tipiracil (TAS-102): A combination of a cytotoxic thymidine analogue, trifluridine, and a thymidine phosphorylase inhibitor, tipiracil. Tipiracil increases the bioavailability of trifluridine, which exerts its anticancer effect primarily through incorporation into DNA.[2]

Mechanism of Action: A Comparative Look

While all four scaffolds target nucleic acid synthesis, their precise mechanisms of action and metabolic activation pathways differ significantly.

5-Fluorouracil (5-FU) and its Prodrugs (Capecitabine and Tegafur)

5-FU, the active metabolite of capecitabine and tegafur, exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, leading to the inhibition of thymidylate synthesis. This depletes the intracellular pool of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair, ultimately leading to "thymineless death" in cancer cells.

  • Incorporation into RNA and DNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. The incorporation of these fraudulent nucleotides disrupts RNA processing and protein synthesis, and leads to DNA damage.

Capecitabine and Tegafur are designed to deliver 5-FU more effectively. Capecitabine is converted to 5-FU in a three-step enzymatic process, with the final step being catalyzed by thymidine phosphorylase, an enzyme often found in higher concentrations in tumor tissues.[3] Tegafur is metabolized to 5-FU primarily by the liver enzyme CYP2A6.[4] Tegafur-based combinations like S-1 include gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme for 5-FU degradation, and oteracil, which reduces the gastrointestinal toxicity of 5-FU.[2][5]

5-FU_Mechanism_of_Action Mechanism of Action of 5-FU and its Prodrugs Capecitabine Capecitabine (Oral) FiveFU 5-Fluorouracil (5-FU) Capecitabine->FiveFU 3-step enzymatic conversion Tegafur Tegafur (Oral) Tegafur->FiveFU Metabolized by CYP2A6 FiveFU_IV 5-FU (IV) FiveFU_IV->FiveFU FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits RNA_Proc RNA Processing FUTP->RNA_Proc Disrupts DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Incorporated into DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Required for Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to RNA_Proc->Apoptosis Leads to DNA_Incorp->Apoptosis Leads to

Caption: Metabolic activation and cytotoxic mechanisms of 5-FU and its oral prodrugs.

Trifluridine/Tipiracil

The mechanism of action of trifluridine is distinct from that of 5-FU. Trifluridine, a thymidine analogue, is incorporated into DNA after phosphorylation to its triphosphate form. This incorporation leads to DNA dysfunction and ultimately, cell death.[2] Tipiracil hydrochloride is a potent inhibitor of thymidine phosphorylase, the enzyme that degrades trifluridine. By inhibiting this enzyme, tipiracil significantly increases the bioavailability of trifluridine, allowing for effective oral administration.[5][6][7]

Trifluridine_Tipiracil_Mechanism Mechanism of Action of Trifluridine/Tipiracil Trifluridine Trifluridine (Oral) TP Thymidine Phosphorylase (TP) Trifluridine->TP Degraded by Trifluridine_TP Trifluridine Triphosphate Trifluridine->Trifluridine_TP Phosphorylation Tipiracil Tipiracil (Oral) Tipiracil->TP Inhibits DNA_Incorp Incorporation into DNA Trifluridine_TP->DNA_Incorp DNA_Dysfunction DNA Dysfunction DNA_Incorp->DNA_Dysfunction Apoptosis Apoptosis DNA_Dysfunction->Apoptosis

Caption: Synergistic mechanism of trifluridine and tipiracil in cancer therapy.

Quantitative Data Comparison

Direct head-to-head comparisons of all four scaffolds in the same experimental setting are limited. The following tables summarize available quantitative data from various preclinical and clinical studies to facilitate a comparative assessment.

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents IC50 values for 5-FU and Trifluridine against various human colorectal cancer cell lines. Data for capecitabine and tegafur are not directly comparable as they are prodrugs that require metabolic activation to 5-FU.

Cell LineCancer Type5-FU IC50 (µM)Trifluridine IC50 (µM)Reference
HCT-116Colorectal Carcinoma12.36 ± 2.26-[8]
SW480Colorectal Adenocarcinoma84.81 ± 11.91-[8]
DLD-1Colorectal Adenocarcinoma--
COLO 320HSRColorectal Adenocarcinoma-16.84 ± 2.67[8]
LS 174TColorectal Adenocarcinoma-88.06 ± 11.04[8]
HT-29Colorectal Adenocarcinoma~11.25 (after 5 days)-[9]
MCF-7Breast Adenocarcinoma1.3 µg/ml (after 48h)-[10]
MCF-7Breast Adenocarcinoma1147.9 µg/ml (Capecitabine, after 48h)-[10]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay methodology. Therefore, direct comparison of values from different studies should be done with caution.

Pharmacokinetic Parameters

The pharmacokinetic profiles of these agents differ significantly, particularly in their route of administration and bioavailability.

Parameter5-Fluorouracil (IV)Capecitabine (Oral)Tegafur (as S-1, Oral)Trifluridine/Tipiracil (Oral)
Bioavailability 100%~70% (as 5'-DFUR)Variable, enhanced by gimeracilTrifluridine bioavailability significantly increased by tipiracil
Tmax (h) N/A~1.5-2~2 (for 5-FU)~2-3
Half-life (h) ~0.1-0.2~0.7-1.1 (parent drug)~6.7-11.3 (tegafur)~1.4 (Trifluridine), ~2.1 (Tipiracil)
Metabolism Primarily by DPD in the liverConverted to 5-FU by carboxylesterase, cytidine deaminase, and thymidine phosphorylaseMetabolized to 5-FU by CYP2A6Trifluridine is degraded by thymidine phosphorylase
Elimination RenalRenal (as metabolites)Renal and fecalRenal

Data compiled from various sources.[3][11][12][13]

Comparative Clinical Toxicity

The toxicity profiles of oral fluoropyrimidines are generally different from intravenous 5-FU, with some offering a more favorable safety profile for certain adverse events.

Adverse Event (Grade 3/4)Intravenous 5-FUOral Fluoropyrimidines (Capecitabine, S-1)Reference
Neutropenia More frequentLess frequent[14][15]
Thrombocytopenia More frequentLess frequent[14]
Stomatitis/Mucositis More frequentLess frequent[14]
Hand-Foot Syndrome Less frequentMore frequent (especially with Capecitabine)[14]
Diarrhea VariableMore frequent (especially with S-1)[14]
Nausea/Vomiting VariableVariable[14]

Note: The incidence of adverse events can vary depending on the specific regimen, patient population, and clinical trial design. A meta-analysis of 29 randomized controlled trials showed that oral fluoropyrimidines had similar overall survival and response rates compared to intravenous 5-FU in patients with advanced gastric and colorectal cancer, but with different toxicity profiles.[14]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the general steps for determining the cytotoxic effects of fluorinated pyrimidine scaffolds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate1 Incubate for 24h to allow attachment Seed_Cells->Incubate1 Add_Drug Add varying concentrations of the test compound Incubate1->Add_Drug Incubate2 Incubate for 24-72h Add_Drug->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan crystal formation) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data to determine IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine compounds in culture medium. After the initial 24-hour incubation, replace the medium in each well with 100 µL of medium containing the desired concentration of the test compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubation: Incubate the plates for a further 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol describes a common method to assess the metabolic stability of a compound, which is a key parameter in predicting its in vivo clearance.

Metabolic_Stability_Workflow In Vitro Metabolic Stability Assay Workflow Start Start Prepare_Incubation Prepare incubation mixture: Test compound, HLM, buffer Start->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate reaction by adding NADPH Pre_Incubate->Initiate_Reaction Time_Points Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Stop_Reaction Stop reaction with cold acetonitrile (containing internal standard) Time_Points->Stop_Reaction Centrifuge Centrifuge to precipitate proteins Stop_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Parameters Calculate half-life (t1/2) and intrinsic clearance (CLint) Analyze_Supernatant->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for determining the metabolic stability of a compound using HLM.

Detailed Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • NADPH Regenerating System (Optional but recommended): A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

    • Human Liver Microsomes (HLM): Thaw pooled HLM on ice.

  • Incubation:

    • In a microcentrifuge tube, add the phosphate buffer, HLM (final protein concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system (or a solution of NADPH).

  • Time Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Immediately stop the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the concentration of the parent compound remaining at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg of microsomal protein).

Conclusion and Future Directions

The evolution of fluorinated pyrimidine scaffolds from the intravenously administered 5-FU to the orally available prodrugs and novel combination therapies represents a significant advancement in cancer treatment. Capecitabine and tegafur-based combinations have demonstrated comparable efficacy to 5-FU with the convenience of oral administration and, in some cases, a more manageable toxicity profile.[6][16] Trifluridine/Tipiracil offers a distinct mechanism of action that can be effective in patients who have developed resistance to other fluoropyrimidines.

The choice of a specific fluorinated pyrimidine scaffold depends on various factors, including the cancer type, stage of the disease, prior treatments, and the patient's overall health and tolerance for specific side effects. The data presented in this guide highlights the importance of a personalized approach to cancer therapy.

Future research should focus on:

  • Direct Head-to-Head Comparative Studies: Conducting preclinical and clinical trials that directly compare the efficacy, safety, and pharmacokinetics of these different fluorinated pyrimidine scaffolds under the same conditions will provide more definitive evidence to guide clinical decision-making.

  • Biomarker Discovery: Identifying predictive biomarkers to determine which patients are most likely to respond to a particular fluorinated pyrimidine therapy will be crucial for optimizing treatment outcomes.

  • Novel Drug Delivery Systems: Exploring novel drug delivery systems, such as nanoparticle-based formulations, could further enhance the tumor-targeting and reduce the systemic toxicity of these potent anticancer agents.

  • Combination Therapies: Investigating the synergistic effects of fluorinated pyrimidines with other targeted therapies and immunotherapies holds great promise for improving treatment efficacy and overcoming drug resistance.

By continuing to build upon the foundational knowledge of fluorinated pyrimidine chemistry and pharmacology, the scientific community can further refine these life-saving therapies and improve the outlook for cancer patients worldwide.

References

A Comparative Analysis of the Cytotoxicity of 2-Ethoxy-5-fluoropyrimidine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 2-Ethoxy-5-fluoropyrimidine, a derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), and its key chemical precursors. Due to the limited availability of direct comparative studies on this compound, this analysis leverages data from structurally related compounds and the extensive body of research on 5-Fluorouracil to offer valuable insights for drug development and cancer research.

Introduction

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase and its incorporation into RNA and DNA, ultimately leading to cell death.[1] The modification of the 5-FU structure, such as the introduction of an ethoxy group at the 2-position to form this compound, represents a strategic approach to potentially enhance efficacy, alter selectivity, or overcome resistance mechanisms. Understanding the cytotoxic landscape of this derivative in comparison to its parent compound and synthetic precursors is crucial for its development as a potential therapeutic agent.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for 5-Fluorouracil and related compounds against various human cancer cell lines. It is important to note the absence of publicly available IC50 data for this compound and its direct precursor, 2-Chloro-5-fluoropyrimidine. Therefore, data for a structurally similar analog, 2-Butoxy-4-chloro-5-fluoropyrimidine, is included as a surrogate to provide an indication of the potential activity of 2-alkoxy-5-fluoropyrimidines.

CompoundCell LineCancer TypeIC50 (µM)Citation
5-Fluorouracil (5-FU) HCT-116Colon Cancer11.3 (72h)[2]
HT-29Colon Cancer11.25 (120h)[2]
Esophageal Squamous Cell Carcinoma (25 cell lines)Esophageal Cancer1.00 - 39.81[3]
OSCC (Oral Squamous Cell Carcinoma)Oral CancerVaries by cell line and time[4]
2-Chloro-5-fluoropyrimidine --No in vitro cytotoxicity data available. Classified as harmful if swallowed and causes severe skin burns and eye damage.[5]-
2-Butoxy-4-chloro-5-fluoropyrimidine A549Lung Cancer0.10Not available
(Structural analog of this compound)HL-60Promyelocytic Leukemia1.66Not available
MCF-7Breast Cancer0.59Not available

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical quantitative measure of a compound's cytotoxicity. The MTT assay is a widely adopted colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound, its precursors, and 5-FU as a positive control). Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plates for an additional 1-4 hours to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The cytotoxic mechanism of 5-Fluorouracil is well-characterized and serves as a foundational model for understanding the potential action of its derivatives.

G cluster_0 5-Fluorouracil (5-FU) Metabolic Activation cluster_1 Cytotoxic Mechanisms 5-FU 5-FU FUMP FUMP 5-FU->FUMP FUDR FUDR 5-FU->FUDR FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation into RNA FdUMP FdUMP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation into DNA FUDR->FdUMP Apoptosis Apoptosis RNA_Damage->Apoptosis TS_Inhibition->Apoptosis DNA_Damage->Apoptosis

Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil.

The following diagram illustrates a typical workflow for the in vitro assessment of the cytotoxicity of novel compounds.

G Start Start: Compound Synthesis Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Measurement MTT_Assay->Data_Acquisition Data_Analysis IC50 Determination Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Experimental workflow for in vitro cytotoxicity testing.

Conclusion

While direct comparative data on the cytotoxicity of this compound is not yet available in the public domain, this guide provides a framework for its evaluation based on the well-established properties of its parent compound, 5-Fluorouracil, and data from a closely related analog. The provided experimental protocol for the MTT assay offers a standardized method for generating the necessary data to perform a direct comparison. The synthesis of this compound from precursors like 5-Fluorouracil and 2-Chloro-5-fluoropyrimidine suggests that its cytotoxic profile may be distinct, warranting further investigation to elucidate its potential as a novel anticancer agent. Future studies should focus on generating robust in vitro cytotoxicity data for this compound and its immediate precursors across a panel of cancer cell lines to accurately position it within the landscape of fluoropyrimidine-based therapeutics.

References

Spectroscopic Analysis for the Structural Confirmation of 2-Ethoxy-5-fluoropyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for confirming the chemical structure of 2-Ethoxy-5-fluoropyrimidine against key analogues. By presenting predicted data for the target compound alongside experimental data for 2-methoxypyrimidine and 5-fluoropyrimidine, this document serves as a practical reference for researchers engaged in the synthesis and characterization of pyrimidine-based compounds. Detailed experimental protocols and a logical workflow for structural elucidation are also provided to support analytical chemists and drug development professionals in their research endeavors.

Comparative Spectroscopic Data

To unequivocally confirm the structure of this compound, a multi-technique spectroscopic approach is essential. The following tables summarize the predicted data for this compound and compare it with experimental data for two structural analogues: 2-methoxypyrimidine and 5-fluoropyrimidine. This comparison highlights the characteristic spectral features of the ethoxy group and the fluorine substituent on the pyrimidine ring.

Table 1: ¹H NMR Data (Predicted vs. Experimental, 400 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) ~8.45d~3.0H-4, H-6
~4.50q~7.1-OCH₂CH₃
~1.45t~7.1-OCH₂CH₃
2-Methoxypyrimidine (Experimental) [1][2]8.63d4.8H-4, H-6
7.00t4.8H-5
3.98s--OCH₃
5-Fluoropyrimidine (Experimental) [3][4]9.12s-H-2
8.65d2.8H-4, H-6

Table 2: ¹³C NMR Data (Predicted vs. Experimental, 100 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmCoupling (JCF) HzAssignment
This compound (Predicted) ~163.5d, ~15C-2
~150.0d, ~250C-5
~145.0d, ~20C-4, C-6
~65.0--OCH₂CH₃
~14.0--OCH₂CH₃
2-Methoxypyrimidine (Experimental) [1][5]164.2-C-2
157.3-C-4, C-6
115.1-C-5
54.1--OCH₃
5-Fluoropyrimidine (Experimental) [6]158.0d, 18.0C-4, C-6
155.0sC-2
142.0d, 210.0C-5

Table 3: ¹⁹F NMR Data (Predicted vs. Experimental, 376 MHz, CDCl₃)

CompoundChemical Shift (δ) ppmReference
This compound (Predicted) ~ -130 to -140CFCl₃
5-Fluoropyrimidine (Experimental) -135.4CFCl₃

Table 4: Mass Spectrometry (EI) Data (Predicted vs. Experimental)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 142.05127, 114, 98, 69
2-Methoxypyrimidine (Experimental) [1][7]110.0595, 81, 68, 53
5-Fluoropyrimidine (Experimental) 98.0371, 52

Table 5: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
This compound (Predicted) ~3050-3150C-H (aromatic)
~2850-3000C-H (aliphatic)
~1580-1620C=N, C=C (ring stretching)
~1200-1300C-O (ether)
~1100-1200C-F
2-Methoxypyrimidine (Experimental) ~3000-3100C-H (aromatic)
~2850-2950C-H (aliphatic)
~1570-1610C=N, C=C (ring stretching)
~1250-1300C-O (ether)
5-Fluoropyrimidine (Experimental) [8]~3050-3150C-H (aromatic)
~1560-1600C=N, C=C (ring stretching)
~1150-1250C-F

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to yield high-quality data for the structural confirmation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: zg30

      • Number of Scans: 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: 4.09 s

      • Spectral Width: 20 ppm

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: zgpg30 (proton decoupled)

      • Number of Scans: 1024

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time: 1.36 s

      • Spectral Width: 240 ppm

  • ¹⁹F NMR Spectroscopy:

    • Instrument: 376 MHz NMR Spectrometer.

    • Parameters:

      • Pulse Sequence: zg30 (proton decoupled)

      • Number of Scans: 64

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time: 1.8 s

      • Spectral Width: 200 ppm

      • Reference: External CFCl₃ (0 ppm)

2. Mass Spectrometry (MS)

  • Technique: Electron Ionization (EI) Mass Spectrometry coupled with Gas Chromatography (GC-MS).

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

3. Infrared (IR) Spectroscopy

  • Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. For a liquid sample, a single drop is applied to the crystal.

  • FTIR Parameters:

    • Instrument: FTIR spectrometer equipped with a diamond ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Workflow for Spectroscopic Analysis

The logical progression for confirming the structure of this compound using the described spectroscopic techniques is illustrated in the following workflow diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesized Compound Purification Purified Sample Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR IR_Data Functional Groups Identified IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR F19_NMR ¹⁹F NMR NMR->F19_NMR NMR_Data Connectivity & Environment H1_NMR->NMR_Data C13_NMR->NMR_Data F19_NMR->NMR_Data Structure_Confirmation Structure Confirmed: This compound IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Analysis of the Metabolic Stability of Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative study on the metabolic stability of key fluoropyrimidine derivatives, a class of antimetabolite drugs central to the treatment of various solid tumors. Understanding the metabolic fate of these compounds is critical for optimizing their therapeutic index, predicting drug-drug interactions, and mitigating toxicity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering objective comparisons supported by experimental data and detailed protocols.

Introduction to Fluoropyrimidines and Metabolic Stability

Fluoropyrimidines, including the cornerstone drug 5-fluorouracil (5-FU) and its oral prodrugs like capecitabine and tegafur, exert their cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] The metabolic stability of these drugs—their susceptibility to biotransformation by metabolic enzymes—profoundly influences their pharmacokinetic profile, bioavailability, and efficacy.[3][4] A significant portion of an administered dose of 5-FU (over 80%) is rapidly catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD), making this a critical determinant of the drug's activity and toxicity.[1][2][5] Prodrug strategies have been developed to improve oral bioavailability and achieve more sustained levels of 5-FU.[6][7]

Metabolic Pathways of Fluoropyrimidine Derivatives

The metabolism of fluoropyrimidines can be broadly divided into two pathways: anabolism (activation) and catabolism (degradation).

  • Anabolism (Activation): Prodrugs like capecitabine and tegafur undergo enzymatic conversion to the active agent, 5-FU.[8] 5-FU is then further metabolized intracellularly to its active forms, such as fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP), which is incorporated into RNA, leading to cytotoxicity.[2][9]

  • Catabolism (Degradation): The primary, rate-limiting step in 5-FU catabolism is its conversion to the inactive metabolite dihydrofluorouracil (DHFU) by DPD.[8] This is followed by further breakdown into non-toxic products.[2] Genetic variations in the DPD gene (DPYD) can lead to enzyme deficiency, resulting in severe, life-threatening toxicity in patients receiving standard doses of fluoropyrimidines.[1][9]

The metabolic activation of the oral prodrug capecitabine involves a three-step enzymatic cascade, primarily occurring in the liver and tumor tissues.

G cluster_liver Liver cluster_tumor Tumor Tissue cluster_active Intracellular Anabolism Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR  Carboxylesterase (CES) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR  Cytidine Deaminase (CDA) FU 5-Fluorouracil (5-FU) (Active Drug) DFUR->FU  Thymidine Phosphorylase (TP) Active_Metabolites FdUMP, FUTP, FdUTP (Cytotoxic Metabolites) FU->Active_Metabolites  Multiple Enzymes

Metabolic activation pathway of Capecitabine to 5-FU.
Comparative Metabolic Stability Data

The metabolic stability of fluoropyrimidine derivatives varies significantly, influencing their clinical application. The following table summarizes key pharmacokinetic parameters for several important derivatives.

CompoundTypeKey Metabolizing EnzymesPlasma Half-Life (t½)Primary MetabolitesKey Characteristics
5-Fluorouracil (5-FU) Active DrugDihydropyrimidine Dehydrogenase (DPD), Thymidylate Synthase (TS)8-14 minutes (IV bolus)Dihydrofluorouracil (DHFU), FdUMP, FUTPRapidly cleared, primarily by hepatic metabolism; high interpatient variability.[2][10]
Capecitabine Oral ProdrugCarboxylesterase (CES), Cytidine Deaminase (CDA), Thymidine Phosphorylase (TP)0.55 - 0.89 hours[11]5'-DFCR, 5'-DFUR, 5-FUPreferentially converted to 5-FU in tumor tissue due to higher TP levels.[11][12][13]
Tegafur Oral ProdrugCytochrome P450 2A6 (CYP2A6)Variable; often co-administered5-hydroxytegafur, 5-FUOften combined with a DPD inhibitor (e.g., uracil in UFT) to increase 5-FU levels.[1][5][8]
Trifluridine Active DrugThymidine Phosphorylase (TP)~12 minutes (as TAS-102)Trifluorothymine (inactive)Rapidly degraded by TP; co-administered with a TP inhibitor (Tipiracil) to maintain bioavailability.[14][15]

Experimental Protocols for Metabolic Stability Assessment

In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior during drug discovery.[16] The most common systems include liver microsomes, S9 fractions, and hepatocytes.[17][18]

Protocol: Liver Microsomal Stability Assay

This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s.[3]

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • NADPH regenerating system (Cofactor solution: e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (or other organic solvent) for reaction termination

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

  • 96-well incubation plate and analytical plate

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare working solutions of the test compound and controls by diluting with buffer.

  • Incubation Setup: Add phosphate buffer, cofactor solution, and diluted HLM to the wells of the incubation plate.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes to bring the mixture to temperature.

  • Initiate Reaction: Add the test compound to the wells to start the metabolic reaction. A parallel incubation without the NADPH cofactor should be run to assess non-NADPH-dependent degradation.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an analytical plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

G start Start: Prepare Reagents (Microsomes, Buffer, Cofactor, Compound) pre_incubate Pre-incubate Microsome/Cofactor Mixture at 37°C start->pre_incubate initiate Initiate Reaction: Add Test Compound pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction at Time Points (e.g., 0, 5, 15, 30 min) with Cold Acetonitrile incubate->terminate Sample at intervals process Centrifuge and Collect Supernatant terminate->process analyze Analyze Remaining Compound via LC-MS/MS process->analyze end End: Calculate t½ and CLint analyze->end

Workflow for an in vitro liver microsomal stability assay.
Selecting the Appropriate In Vitro System

The choice of in vitro system depends on the specific metabolic pathways of interest. Microsomes are suitable for Phase I metabolism, while S9 fractions include both microsomal and cytosolic enzymes. Hepatocytes, containing the full complement of metabolic enzymes and cofactors, are considered the "gold standard" for predicting overall hepatic clearance.[18]

G q1 What is the Primary Metabolic Pathway of Interest? q2 Is Cytosolic Metabolism (e.g., by Aldehyde Oxidase) Suspected? q1->q2 Phase I (Oxidation) q3 Are Phase II (Conjugation) and Transporter Effects Important? q1->q3 Phase I & II microsomes Use Liver Microsomes (Contains CYPs, FMOs, UGTs) q2->microsomes No s9 Use S9 Fraction (Microsomal + Cytosolic Enzymes) q2->s9 Yes q3->s9 No hepatocytes Use Hepatocytes (Gold Standard: Phase I, Phase II, and Transporters) q3->hepatocytes Yes

Decision tree for selecting an in vitro metabolic system.

References

Navigating Selectivity: A Comparative Analysis of 2-Ethoxy-5-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for highly selective molecular compounds is paramount. This guide provides a comparative analysis of the selectivity of 2-Ethoxy-5-fluoropyrimidine derivatives, a class of compounds with emerging therapeutic potential. By presenting key experimental data and detailed methodologies, this document aims to facilitate an objective assessment of their performance against various biological targets.

The this compound scaffold has been identified as a promising starting point for the development of selective modulators of various biological targets, ranging from central nervous system receptors to enzymes implicated in cancer. The selectivity of these derivatives is a critical determinant of their therapeutic window, minimizing off-target effects and enhancing efficacy. This guide synthesizes available data to offer a clear comparison of their selectivity profiles.

Comparative Selectivity Data

The selectivity of this compound derivatives has been evaluated against a range of biological targets. The following tables summarize the quantitative data from various studies, providing a snapshot of their potency and selectivity.

Serotonin Receptor Binding Affinity

A series of optically active pyrimidine derivatives featuring the this compound core have been investigated for their affinity towards serotonin (5-HT) receptors. The data below highlights the binding affinities (Ki, nM) and selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors.[1]

Compound5-HT2C Ki (nM)5-HT2A Ki (nM)5-HT2B Ki (nM)Selectivity (5-HT2A/5-HT2C)Selectivity (5-HT2B/5-HT2C)
4d 15.2486.423.832.01.6
4e 12.5375.018.830.01.5
(R,R)-4e 8.9534.0106.860.012.0

Lower Ki values indicate higher binding affinity.

In Vitro Cytotoxicity and Anticancer Activity

The cytotoxic effects of fluoropyrimidine derivatives are a key measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify the potency of a compound in inhibiting cancer cell growth. A higher IC50 value in normal cell lines compared to cancer cell lines indicates selectivity.

The following table presents the in-vitro cytotoxicity (IC50 in µM) of 5-Fluorouracil (5-FU), a well-established fluoropyrimidine anticancer agent, and its derivatives against various human cancer cell lines and a normal human embryonic kidney cell line (HEK-293).[2]

CompoundPANC-1 (Pancreatic Cancer)A549 (Lung Cancer)CaCo-2 (Colorectal Adenocarcinoma)HEK-293 (Normal Kidney)
5-Fluorouracil (5-FU) 1.831.952.153.85
Compound 1 0.981.051.122.54
Compound 2 1.211.321.453.11
Compound 3 1.551.681.893.52

Lower IC50 values indicate higher potency.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Serotonin Receptors

This assay is used to determine the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2A, 5-HT2B, 5-HT2C).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C).

  • Test compounds (this compound derivatives).

  • Incubation buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

  • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • Cancer and normal cell lines.

  • Complete cell culture medium.

  • Test compounds (fluoropyrimidine derivatives).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[2]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[2]

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Cells are seeded into 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • A solubilization buffer is added to dissolve the insoluble formazan crystals.

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[2]

Visualizing Pathways and Workflows

To further elucidate the context of this research, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

G General Workflow for In-Vitro Cytotoxicity Testing cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed Cells in 96-well Plates B Incubate Overnight A->B C Add Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Buffer F->G H Measure Absorbance G->H I Calculate % Viability H->I J Determine IC50 Values I->J

Caption: General workflow for in-vitro cytotoxicity testing.

G Simplified 5-HT2C Receptor Signaling Pathway 5-HT 5-HT 5-HT2C Receptor 5-HT2C Receptor 5-HT->5-HT2C Receptor Gq/11 Gq/11 5-HT2C Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation Cellular Response Cellular Response Ca2+ release->Cellular Response PKC activation->Cellular Response

Caption: Simplified 5-HT2C Receptor Signaling Pathway.

References

A Comparative In Vitro Analysis of the Anticancer Activity of Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer activity of the widely used fluoropyrimidine, 5-Fluorouracil (5-FU), and its oral prodrugs, Capecitabine and Tegafur. Additionally, it includes data on recently developed novel fluoropyrimidine derivatives to highlight ongoing advancements in this critical area of cancer therapeutics. The information presented is supported by experimental data to aid in research and development decisions.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activities of 5-Fluorouracil, its prodrugs, and novel derivatives are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. It is important to note that direct in vitro comparisons of prodrugs like Capecitabine and Tegafur with the active drug 5-FU can be complex, as the prodrugs require metabolic activation to exert their cytotoxic effects.[1]

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
5-Fluorouracil HCT 116Colon18524[1]
HCT 116Colon11.372[1][2]
HCT 116Colon1.48120[1]
HT-29Colon>100 (not reached)72[1]
HT-29Colon11.25120[1][2]
MCF-7Breast1.3 (µg/mL)48[3]
MCF-7Breast0.38 (µg/mL)48[3]
Capecitabine MCF-7Breast1147.91 (µg/mL)48[3]
MCF-7Breast921.1 (µg/mL)72[3]
Novel Pyrimidine Derivative (Compound 30) MCF-7Breast1.42Not Specified[4]
A549Lung1.98Not Specified[4]
Caco-2Colon9.50Not Specified[4]
Novel Pyrimidine Derivative (Compound B-4) MCF-7Breast6.70Not Specified
A549Lung20.49Not Specified
Novel Pyrimidine Derivative (Compound 11) MCF-7Breast0.07Not Specified
Novel Pyrimidine Derivative (Compound 6c) MCF-7Breast0.227Not Specified
Novel Pyrimidine Derivative (Compound 3f) A549Lung10.76Not Specified
MCF-7Breast8.05Not Specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, which results in the formation of purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the fluoropyrimidine derivatives. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.

Crystal Violet Assay

This assay is another method to determine cell viability. Crystal violet is a dye that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for the desired duration.

  • Fixation: The culture medium is removed, and the cells are washed with PBS. The cells are then fixed with 10% formalin for 15 minutes at room temperature.

  • Staining: The fixative is removed, and the cells are stained with 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: The staining solution is removed, and the plates are washed thoroughly with water to remove excess dye.

  • Solubilization: The stained dye is solubilized by adding 100 µL of 33% acetic acid to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as the ratio of the absorbance of treated cells to that of untreated control cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro anticancer activity of fluoropyrimidine derivatives.

cluster_capecitabine Capecitabine Activation Pathway Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-Deoxy-5-fluorocytidine (5'-DFCR) Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-Deoxy-5-fluorouridine (5'-DFUR) DFCR->DFUR Cytidine Deaminase (Liver & Tumor) FU_cap 5-Fluorouracil (5-FU) DFUR->FU_cap Thymidine Phosphorylase (Tumor)

Caption: Metabolic activation of the oral prodrug Capecitabine to the active anticancer agent 5-Fluorouracil.

cluster_tegafur Tegafur Activation Pathway Tegafur Tegafur (Oral Prodrug) FU_teg 5-Fluorouracil (5-FU) Tegafur->FU_teg CYP2A6 (Liver)

Caption: Bioactivation of the oral prodrug Tegafur to 5-Fluorouracil by cytochrome P450 2A6 in the liver.

cluster_5FU_MoA 5-Fluorouracil Mechanism of Action FU 5-Fluorouracil (5-FU) FdUMP FdUMP FU->FdUMP FUTP FUTP FU->FUTP FdUTP FdUTP FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA RNA FUTP->RNA Incorporated into DNA DNA FdUTP->DNA Incorporated into dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Catalyzed by DNA_syn DNA Synthesis & Repair dTMP->DNA_syn Required for RNA_syn RNA Synthesis DNA->DNA_syn Disrupts RNA->RNA_syn Disrupts

Caption: The primary mechanisms of action of 5-Fluorouracil, including thymidylate synthase inhibition and incorporation into DNA and RNA.

cluster_workflow In Vitro Cytotoxicity Experimental Workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere treat Treat with Fluoropyrimidine Derivatives (various conc.) adhere->treat incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT or Crystal Violet) incubate->assay measure Measure Absorbance assay->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of anticancer compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethoxy-5-fluoropyrimidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 2-Ethoxy-5-fluoropyrimidine should be treated as hazardous waste. Proper disposal is not only a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Due to its chemical structure as a halogenated pyrimidine, this compound requires specific disposal protocols. Halogenated organic compounds are typically incinerated at high temperatures in specialized facilities to ensure their complete destruction and prevent the release of harmful substances into the environment. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). The following table summarizes the required PPE and safety measures to prevent exposure.

PPE CategorySpecificationSafety Measure
Eye Protection Tight-sealing safety goggles or a face shield.Prevents eye contact with splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Protects skin from direct contact. Ensure gloves are compatible with fluorinated compounds.
Body Protection A laboratory coat or other protective clothing.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator.Necessary if handling in a poorly ventilated area or if dust or aerosols are generated.
General Hygiene Wash hands thoroughly after handling.Prevents accidental ingestion or transfer of the chemical.

Step-by-Step Disposal Procedure

The disposal of this compound and any contaminated materials must adhere to a strict protocol to ensure safety and regulatory compliance.

  • Waste Identification and Segregation :

    • Treat all this compound waste, including residual amounts, and any contaminated materials (e.g., gloves, wipes, pipette tips, silica gel) as hazardous waste.

    • This compound is classified as a halogenated organic waste due to the presence of fluorine.[1]

    • It is crucial to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.[1]

  • Containerization and Labeling :

    • Solid Waste : Collect pure this compound waste and contaminated solids in a designated, compatible, and properly sealed hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.

    • Liquid Waste : Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Labeling : All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms.

  • Storage of Hazardous Waste :

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

    • Ensure all containers are tightly sealed to prevent leaks or spills.

  • Empty Container Management :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated liquid hazardous waste.[2]

    • After triple-rinsing and allowing it to air-dry, and with all labels defaced or removed, the container may be disposed of as regular solid waste, though institutional policies may vary and should be consulted.[2]

  • Spill Management :

    • In the event of a spill, immediately evacuate and secure the area.

    • For solid spills, carefully cover the spill with an absorbent material suitable for chemical spills, avoiding the generation of dust. Gently sweep the material into a designated hazardous waste container.

    • For liquid spills, cover the spill with a chemical absorbent. Once absorbed, carefully collect the material and place it in a sealed hazardous waste container.[3]

    • Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[3]

  • Professional Disposal :

    • The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Final Disposal A Solid Waste (Pure compound, contaminated items) C Seal in a compatible, leak-proof container A->C B Liquid Waste (Solutions, rinsate) B->C D Label with: 'Hazardous Waste' 'this compound' Hazard Pictograms C->D E Store in a designated, secure, and ventilated area D->E F Contact Environmental Health & Safety (EHS) for professional disposal E->F G Disposal by a licensed hazardous waste contractor F->G

Caption: Waste Disposal Workflow for this compound.

Disclaimer: The information provided in this document is based on general principles for the safe handling and disposal of halogenated heterocyclic compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.